The table below summarizes the core mechanistic and chemical properties of trotabresib.
| Property | Description |
|---|---|
| Drug Type | Small molecule drug, epigenetic reader domain inhibitor [1] [2] |
| Primary Target | Bromodomain and extra-terminal (BET) protein family (BRD2, BRD3, BRD4, BRDT) [3] [1] [4] |
| Mechanism of Action | Reversible binding to BET bromodomains, disrupting their interaction with acetylated lysine residues on histones [3]. This displaces BET proteins from chromatin, leading to downregulation of key oncogenes like MYC [3] [4]. |
| Key Molecular Effect | Inhibition of BRD4-mediated recruitment of transcriptional regulators (e.g., Mediator complex, P-TEFb), suppressing transcription of genes controlled by super-enhancers [3] [4]. |
| Administration | Oral [3] |
| CNS Penetration | Demonstrated penetration of the blood-brain-tumor barrier in patients [5] [6] |
The following diagram illustrates the core mechanism of action of this compound and its downstream effects on cancer cell proliferation and survival:
This compound mechanism of action: inhibits BET protein binding to acetylated histones, disrupting oncogene transcription.
Clinical studies support this compound's antitumor activity and manageable safety profile in advanced cancers.
Data from the Phase I CC-90010-ST-001 trial in heavily pretreated patients show this compound's activity and common adverse events [3]:
| Trial Part | Patient Population | Recommended Phase 2 Dose (RP2D) | Efficacy | Most Common Grade 3/4 TRAEs |
|---|---|---|---|---|
| Part A (Dose Escalation) | Advanced Solid Tumors (N=67) & R/R DLBCL (N=2) | 45 mg/day, 4 days on/24 days off (or 30 mg/day, 3 days on/11 days off) [3] | ORR: 2.9%; CBR: 17.4% [3] | Hematological (thrombocytopenia, neutropenia, anemia) [3] |
| Part B (Dose Expansion) | R/R DLBCL (N=23) | 45 mg/day, 4 days on/24 days off [3] | ORR: 13.0% [3] | Thrombocytopenia (78%), Anemia (26%), Neutropenia (26%) [3] |
| Part C (Dose Expansion) | Advanced Solid Tumors (N=41) | 45 mg/day, 4 days on/24 days off [3] | ORR: 0.0%; CBR: 31.7% [3] | Thrombocytopenia (17%) [3] |
The Phase I "window-of-opportunity" CC-90010-GBM-001 study specifically evaluated CNS penetration in recurrent high-grade glioma patients [5] [6].
Experimental Workflow:
Key Quantitative Findings:
| Metric | Result |
|---|---|
| Mean Brain Tumor Tissue:Plasma Ratio | 0.84 [5] [6] |
| Estimated Unbound Partition Coefficient (KPUU) | 0.37 [5] [6] |
| Most Frequent Grade 3/4 TRAE (Maintenance) | Thrombocytopenia (5/16 patients) [5] [6] |
Preclinical studies using BET inhibitors like this compound provide insights into oncogene dependencies and potential resistance mechanisms.
Key Findings on MYC Dependency:
This compound's profile supports further clinical development, particularly through combination therapies.
Trotabresib functions as an epigenetic reader domain inhibitor [1]. It targets the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), which are "readers" that recognize acetylated lysine residues on histone tails [2]. By inhibiting this interaction, this compound disrupts the recruitment of transcriptional complexes to chromatin, leading to the downregulation of key genes involved in cancer cell proliferation, survival, and oncogenic progression [3] [2]. Important downstream effects include the downregulation of the oncogene MYC and MGMT, a DNA repair protein associated with resistance to temozolomide chemotherapy [4].
The diagram below illustrates this mechanism and its functional consequences in a cancer cell.
This compound inhibits BET proteins from binding to acetylated histones, preventing oncogene expression.
Clinical studies have established recommended Phase 2 doses (RP2D) and schedules for different treatment settings. The drug's ability to penetrate the blood-brain-tumor barrier is a key differentiator [5] [6].
| Clinical Context | Recommended Phase 2 Dose & Schedule | Key Findings |
|---|---|---|
| Monotherapy (Solid Tumors & DLBCL) | 45 mg/day, 4 days on/24 days off per 28-day cycle [5] [3] | Manageable safety profile; antitumor activity in heavily pretreated patients; some patients on treatment for ≥2 years [3]. |
| Combination with TMZ ± RT (Newly Diagnosed Glioblastoma) | 30 mg/day, 4 days on/24 days off [4] [7] | Well-tolerated in combination with standard therapy (TMZ + RT); RP2D established at 30 mg [4]. |
| Pre-surgical "Window-of-Opportunity" (Recurrent High-Grade Glioma) | 30 mg/day for 4 days prior to surgery [5] [6] | Demonstrated notable brain tumor tissue penetration (tissue:plasma ratio of 0.84) and target engagement in resected tumor tissue [5] [6]. |
Key quantitative data from clinical studies are summarized below.
| Parameter | Value / Finding | Context / Note |
|---|---|---|
| Brain Tumor Tissue:Plasma Ratio | 0.84 [5] [6] | Mean ratio, indicating significant penetration of the blood-brain-tumor barrier. |
| Estimated Unbound Partition Coefficient (KPUU) | 0.37 [5] [6] | Suggests effective free drug exposure in the brain tumor. |
| Most Frequent Grade 3/4 TRAE | Thrombocytopenia [5] [3] | Most common severe lab abnormality, generally manageable. |
| In Vitro Solubility (DMSO) | ~50-77 mg/mL (130-200 mM) [1] [8] | Hygroscopic DMSO can reduce solubility; use fresh solvent. |
For researchers, here are key methodologies cited in the literature concerning this compound.
Cell Cytotoxicity Assay (from [8])
Target Engagement in Patient Tissue (from [5])
The safety profile of this compound is characterized primarily by manageable hematological toxicities.
This compound represents a promising BET inhibitor with confirmed CNS penetration. Its ongoing clinical development, particularly in glioblastoma and other solid tumors, is supported by its well-characterized mechanism, manageable safety profile, and encouraging early efficacy signals.
The following table summarizes key efficacy and safety outcomes from pivotal clinical trials investigating trotabresib.
| Trial (Identifier) / Population | Efficacy Findings | Safety Findings (Most Common Grade 3/4 TRAEs) |
|---|
| CC-90010-ST-001 (NCT03220347) [1] • Heavily pretreated advanced solid tumors & R/R DLBCL | • Solid Tumors (Part C, N=41): CBR 31.7%; ORR 0.0% • R/R DLBCL (Part B, n=23): ORR 13.0% • Durable SD: Some patients with various tumors on treatment for ≥2 years | • Thrombocytopenia (78% in DLBCL; 17% in solid tumors) • Neutropenia (26% in DLBCL) • Anemia (26% in DLBCL) | | CC-90010-GBM-001 (NCT04047303) [2] • Recurrent high-grade glioma ("window-of-opportunity") | • 6-month PFS: 12% • Durable SD: 2 patients remained on treatment for 25 and 30 cycles | • Thrombocytopenia (5/16 patients during maintenance) | | CC-90010-GBM-002 (NCT04324840) [3] • Newly diagnosed glioblastoma (ndGBM), combination with TMZ ± RT | • 6-month PFS: 57.8% (adjuvant), 69.2% (concomitant) • Encouraging treatment duration: Median 33-34 weeks | • Well tolerated in combination; most TRAEs were mild or moderate |
The methodologies from core clinical trials provide a framework for investigating this compound.
This compound's mechanism and its investigation in glioblastoma can be visualized through its core signaling pathway and a key clinical trial workflow. The diagram below illustrates its primary mechanism of action and downstream effects.
Diagram 1: this compound inhibits BET proteins like BRD4 from binding to acetylated histones, disrupting the recruitment of transcriptional machinery and suppressing oncogene expression [4] [5].
The "window-of-opportunity" trial design provided critical clinical proof of this compound's brain penetration, as outlined in the workflow below.
Diagram 2: The "window-of-opportunity" study design directly demonstrated this compound penetration in human brain tumor tissue [2].
The data support further development of this compound, particularly in combination regimens.
The pharmacokinetics (PK) of trotabresib have been evaluated across several studies, with detailed parameters available from the phase I study CC-90010-ST-001.
| Parameter | Value (Mean) |
|---|---|
| Dose | 45 mg (4 days on/24 days off) |
| C~max~ | 374 ng/mL |
| T~max~ | 2-4 hours |
| AUC~0-24h~ | 1860 h·ng/mL |
| Effective t~1/2~ | ~20-24 hours |
| Food Effect | No clinically relevant impact [1] [2]. |
A pivotal "window-of-opportunity" study (CC-90010-GBM-001) provided direct evidence of this compound's brain penetration. In patients with recurrent high-grade glioma who received this compound before salvage surgery, the drug was detectable in resected brain tumor tissue. The mean concentration ratio between brain tumor tissue and plasma was 0.84, with an estimated unbound partition coefficient (K~p,uu~) of 0.37, indicating notable penetration of the blood-brain-tumor barrier [3] [4].
This compound exerts its effects by potently and reversibly binding to BET proteins, thereby disrupting their interaction with acetylated histones and leading to the downregulation of key oncogenes.
Simplified pathway of BET inhibition by this compound, leading to suppression of oncogene transcription.
Key pharmacodynamic (PD) evidence includes:
This compound has shown encouraging antitumor activity and a manageable safety profile in heavily pretreated patients.
| Tumor Type | Efficacy Findings | Safety Findings (Most Common Grade 3/4 TRAEs) |
|---|---|---|
| Advanced Solid Tumors (N=69, Part A) | Clinical Benefit Rate (SD≥4 mos): 17.4%. Durable stable disease observed, with some patients on treatment for >2 years [1] [2]. | Thrombocytopenia, anemia, neutropenia, elevated transaminases [1] [2]. |
| Relapsed/Refractory DLBCL (N=23, Part B) | Objective Response Rate: 13.0% [1] [2]. | Thrombocytopenia (78%), anemia (26%), neutropenia (26%) [1] [2]. |
| High-Grade Glioma (Recurrent) (N=20) | 6-month PFS: 12%. Two patients remained on treatment with stable disease at cycles 25 and 30 [3]. | Thrombocytopenia was the most frequent grade 3/4 event during maintenance [3]. |
| Newly Diagnosed GBM (Combination) (N=32) | RP2D of this compound established at 30 mg in combination with TMZ+RT. 6-month PFS: 57.8% (adjuvant) and 69.2% (concomitant) [6]. | Combination was well tolerated; most TRAEs were mild or moderate [6]. |
For researchers, the methodologies from key clinical studies provide a template for experimental design.
1. Clinical PK and Tissue Penetration Study (Window-of-Opportunity) [3] [4]
2. Blood-Based Pharmacodynamics [1] [5]
Current evidence supports the continued development of this compound, particularly through combination strategies.
The following table consolidates the key pharmacokinetic and efficacy data from clinical trials investigating trotabresib in high-grade gliomas.
| Metric | Value / Outcome | Study Context |
|---|---|---|
| Brain Tumor Tissue:Plasma Ratio | Mean of 0.84 [1] [2] | Recurrent high-grade glioma; 30 mg/day pre-surgery [1]. |
| Estimated Unbound Partition Coefficient (KPUU) | 0.37 [1] [2] | Recurrent high-grade glioma; indicates active compound concentration [1]. |
| Recommended Phase II Dose (RP2D) | 30 mg and 45 mg (4 days on/24 days off in 28-day cycle) [3] | Established in Phase I studies for solid tumors and lymphomas [3]. |
| 6-Month Progression-Free Survival (PFS) | 12% (as monotherapy) [1] [2] | Maintenance this compound (45 mg) after surgery in recurrent high-grade glioma [1]. |
| 6-Month PFS (Combination Therapy) | Adjuvant (TMZ): 57.8% Concomitant (TMZ+RT): 69.2% [4] | Newly diagnosed glioblastoma (ndGBM); Phase Ib trial (NCT04324840) [4]. | | Most Frequent Grade 3/4 Adverse Event| Thrombocytopenia [1] [2] | Safety profile was generally consistent with that of other BET inhibitors [1] [3]. |
The core data on this compound's brain penetration comes from a Phase I "window-of-opportunity" study (CC-90010-GBM-001, NCT04047303) [1] [2]. The workflow below illustrates the study design.
Key Methodological Details [1]:
This compound is a Bromodomain and Extra-Terminal (BET) inhibitor that displaces BET proteins like BRD4 from chromatin, leading to downregulation of key oncogenes [1] [3]. Preclinical and clinical studies support its investigation in combination with temozolomide (TMZ) based on a compelling mechanistic synergy [4] [5].
This diagram illustrates the rationale behind combining this compound with temozolomide (TMZ). A primary mechanism of resistance to TMZ is the DNA repair protein MGMT [5] [6]. Preclinical studies show that BET inhibitors like this compound can downregulate the expression of MGMT [5]. By reducing MGMT levels, this compound can sensitize tumor cells to the cytotoxic effects of TMZ, potentially overcoming a key resistance mechanism, especially in tumors with an unmethylated MGMT promoter [4] [5].
For the drug development audience, the following points are critical:
Bromodomain and extraterminal (BET) family proteins, particularly BRD4, have emerged as promising epigenetic targets in oncology research. BRD4 functions as a critical epigenetic reader that recognizes acetylated lysine residues on histones and recruits transcriptional regulators to control gene expression. In gliomas, BRD4 is frequently overexpressed compared to normal brain tissue and plays a pivotal role in maintaining the malignant phenotype through regulation of oncogenes such as MYC, BCL-2, and others involved in cell proliferation, apoptosis resistance, and tumor progression [1] [2]. The BET protein family comprises BRD2, BRD3, BRD4, and BRDT (testis-specific), with BRD4 being the most extensively studied due to its dominant role in transcriptional regulation and cancer cell survival [2] [3].
The therapeutic targeting of BRD4 in glioma represents a novel approach that addresses the urgent need for effective treatments against this aggressive malignancy. Despite standard treatment involving maximal surgical resection followed by radiotherapy and temozolomide chemotherapy, the prognosis for glioblastoma patients remains poor, with a 5-year overall survival rate of only 9.8% [4]. The blood-brain barrier (BBB) presents a significant challenge for drug delivery to central nervous system tumors, making the development of agents with adequate brain penetration a priority in neuro-oncology drug development. Several BET inhibitors have been investigated preclinically, but many have demonstrated limited clinical efficacy potentially due to insufficient brain penetration [5].
This compound (CC-90010, BMS-986378) is an orally administered, potent, reversible small-molecule inhibitor of BET family proteins that has demonstrated promising preclinical activity in glioma models. Its molecular weight of 383 Da and high lipophilicity provide it with physicochemical properties consistent with blood-brain barrier penetration, distinguishing it from earlier BET inhibitors that showed limited clinical efficacy potentially due to poor brain distribution [5].
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Study Details |
|---|---|---|
| Molecular Weight | 383 Da | Small molecule with BBB-penetrating properties [5] |
| Dosing Schedule | 30-45 mg/day, 4 days on/24 days off | Recommended phase II dose established in clinical trials [5] [6] |
| Brain Tumor Tissue:Plasma Ratio | 0.84 | Mean ratio in resected glioma tissue [5] [7] |
| Unbound Partition Coefficient (KPUU) | 0.37 | Estimated value indicating notable brain tumor tissue penetration [5] [7] |
| Target Engagement | Confirmed in blood and tumor tissue | Modulation of pharmacodynamic markers observed [5] [7] |
A critical "window-of-opportunity" phase I study (CC-90010-GBM-001, NCT04047303) specifically evaluated this compound's central nervous system penetration in patients with recurrent high-grade gliomas scheduled for salvage resection. In this innovative trial design, patients received this compound 30 mg/day on days 1-4 before surgery, allowing direct measurement of drug concentrations in resected tumor tissue. The study demonstrated that This compound successfully crosses the blood-brain-tumor barrier, with detectable concentrations found in both contrast-enhancing and non-enhancing brain tumor regions [5] [7]. This represents a significant advantage over some other BET inhibitors, such as OTX015, which failed to demonstrate clinical efficacy in glioblastoma patients despite promising preclinical data, potentially due to limited brain penetration in humans [5].
Clinical investigations of this compound have demonstrated a manageable safety profile and encouraging antitumor activity in patients with high-grade gliomas. In the CC-90010-GBM-001 study, among 20 patients with recurrent high-grade glioma who received preoperative this compound, the treatment was well tolerated with no delays or cancellations of surgery attributable to the study drug. The most frequent grade 3/4 treatment-related adverse event during maintenance treatment was thrombocytopenia, occurring in 5 of 16 patients (31%) [5] [7]. Importantly, two patients remained on treatment with stable disease at cycles 25 and 30, demonstrating durable disease control in a population with limited therapeutic options [7].
The phase I CC-90010-ST-001 study (NCT03220347) evaluated this compound in heavily pretreated patients with advanced solid tumors and diffuse large B-cell lymphomas. This study established the recommended phase 2 dose (RP2D) as 45 mg/day on a 4 days on/24 days off schedule, with an alternative RP2D of 30 mg/day 3 days on/11 days off also identified. The trial demonstrated that this compound treatment resulted in prolonged clinical benefit in subset of patients, with one patient with thymic cancer remaining on treatment for 3.1 years (38 cycles) before discontinuing due to disease progression, and another patient with salivary gland cancer continuing treatment for 4.0 years (53 cycles) as of the last follow-up [6].
Rationale for combining this compound with standard glioblastoma therapies is supported by compelling preclinical data. Studies have demonstrated that this compound downregulates O6-methylguanine-DNA methyltransferase (MGMT) expression in a dose-dependent manner, potentially reversing resistance to temozolomide chemotherapy [4]. Additionally, BET inhibition has been shown to potentiate the effects of ionizing radiation in preclinical models of other cancers, providing a strong rationale for combining this compound with radiotherapy in glioblastoma [4].
Table 2: Clinical Efficacy of this compound in Glioma Clinical Trials
| Trial | Patient Population | Regimen | Key Efficacy Findings | Safety Profile |
|---|---|---|---|---|
| CC-90010-GBM-001 (NCT04047303) [5] [7] | Recurrent high-grade glioma (N=20) | 30 mg days 1-4 pre-op, then 45 mg 4d on/24d off | 6-month PFS: 12%; 2 patients with stable disease at cycles 25 & 30 | Most common grade 3/4 AE: thrombocytopenia (31%) |
| CC-90010-GBM-002 (NCT04324840) [4] | Newly diagnosed GBM (N=32) | Adjuvant (30 mg + TMZ) or Concomitant (30 mg + TMZ + RT) | 6-month PFS: 57.8% (adjuvant), 69.2% (concomitant); 1 complete response | Well tolerated; most AEs mild to moderate |
| CC-90010-ST-001 (NCT03220347) [6] | Advanced solid tumors (N=69) | 45 mg 4d on/24d off or 30 mg 3d on/11d off | Clinical benefit rate: 31.7% in solid tumors; prolonged stable disease in some patients (>2 years) | Hematological toxicities most common; generally manageable |
The CC-90010-GBM-002 phase Ib study (NCT04324840) investigated this compound in combination with standard therapy in patients with newly diagnosed glioblastoma. This trial evaluated this compound (15, 30, and 45 mg) combined with temozolomide in the adjuvant setting and this compound (15 and 30 mg) combined with temozolomide plus radiotherapy in the concomitant setting. The study established the recommended phase II dose of this compound as 30 mg in both settings and demonstrated encouraging treatment durations (median 33-34 weeks) and 6-month progression-free survival rates (57.8% in adjuvant and 69.2% in concomitant settings) [4]. Based on these promising results, patient enrollment has commenced for the randomized phase II dose expansion component of the study.
The unique "window-of-opportunity" trial design implemented in the CC-90010-GBM-001 study provides a robust methodology for evaluating brain penetration of therapeutic agents in patients with glioma. The key elements of this approach include:
Patient Selection: Patients with progressive World Health Organization grade II diffuse astrocytoma, grade III anaplastic astrocytoma, or grade IV glioblastoma in radiographically confirmed first or second recurrence who are candidates for salvage resection [5]. Eligibility criteria include age ≥18 years, Eastern Cooperative Oncology Group performance status of 0 or 1, and completion of standard or hypofractionated radiotherapy at least 12 weeks prior to study enrollment.
Preoperative Dosing: Administration of this compound 30 mg/day on days 1-4 before scheduled salvage resection. The surgery is planned for 6-24 hours after the day 4 dose to ensure adequate drug exposure while maintaining platelet counts above 100,000/μL recommended for safe surgery [5] [7].
Tissue Collection and Analysis: Collection of resected tumor tissue with simultaneous plasma sampling for pharmacokinetic analysis. Measurement of this compound concentrations in both contrast-enhancing and non-enhancing tumor regions to evaluate distribution across different tumor compartments [5].
Pharmacodynamic Assessments: Analysis of pharmacodynamic markers in blood and tumor tissue, including evaluation of MYC expression and other transcriptional targets of BRD4 to demonstrate target engagement [5] [7].
Postoperative Maintenance: Initiation of maintenance this compound monotherapy at 45 mg/day on a 4 days on/24 days off schedule upon recovery from surgery and at least 4 weeks after the first preoperative dose [5].
For researchers conducting preclinical evaluation of BET inhibitors in glioma models, several key methodologies have been established:
In Vitro Proliferation Assays: Standard assays include CCK-8 assays, colony formation assays, and EdU incorporation analysis to assess effects on cell proliferation. For example, studies with the BRD4 degrader MZ1 demonstrated significant reduction in GBM cell proliferation using these methods [8].
Apoptosis and Cell Cycle Analysis: Flow cytometry assays for annexin V staining (apoptosis) and DNA content (cell cycle) are employed. MZ1 was shown to induce significant cell cycle arrest and apoptosis in GBM cells [8].
In Vivo Xenograft Models: Subcutaneous or orthotopic implantation of GBM cell lines (e.g., U87, A172, LN229, U251) into immunodeficient mice. Treatment with BET inhibitors/degraders with monitoring of tumor volume and survival. For example, MZ1 administration resulted in remarkable decrease in tumor size in xenograft models with diminished toxicity [8].
Transcriptomic and Epigenomic Analysis: RNA-seq and ChIP-seq analyses to identify differentially expressed genes and BRD4 binding sites. These methods have identified novel downstream targets of BRD4 in GBM, such as SDC1 (syndecan-1) [8].
Combination Therapy Screening: Evaluation of BET inhibitors in combination with standard therapies (temozolomide, radiotherapy) using appropriate preclinical models. Preclinical studies have demonstrated that this compound enhances the antiproliferative effects of TMZ in glioblastoma patient-derived xenograft models [4].
The mechanism of action of BRD4 inhibition in glioma involves complex effects on multiple transcriptional programs that drive tumor maintenance and progression. BRD4 functions as a central coordinator of transcriptional elongation through its interaction with positive transcription elongation factor b (P-TEFb) and recruitment to acetylated histones via its bromodomains [2] [3]. In glioma cells, BRD4 occupies super-enhancer regions that drive the expression of key oncogenes, including MYC, which is frequently overexpressed in glioblastoma and contributes to its aggressive phenotype [4] [8].
The following diagram illustrates the core mechanism of BRD4 in transcriptional regulation and how this compound inhibits this process in glioma cells:
BRD4 binds acetylated histones and recruits P-TEFb to activate RNA Polymerase II, driving oncogene expression. This compound competitively inhibits this interaction.
In addition to its effects on MYC, BRD4 inhibition impacts multiple oncogenic pathways in glioma:
Cell Cycle Regulation: BET inhibitors downregulate key cell cycle regulators such as cyclin B, leading to cell cycle arrest [8].
Apoptosis Pathways: BRD4 inhibition suppresses anti-apoptotic proteins including BCL-2, BCL-xL, and MCL-1 while potentially increasing expression of pro-apoptotic proteins such as BIM, promoting apoptosis [3].
Treatment Resistance Mechanisms: this compound downregulates MGMT expression, potentially reversing resistance to temozolomide chemotherapy regardless of MGMT promoter methylation status [4].
Invasion and Migration: BRD4 controls genes involved in epithelial-mesenchymal transition and tumor invasion, such as SDC1 (syndecan-1), which was identified as a novel BRD4 target in GBM through integrated RNA-seq and ChIP-seq analyses [8].
The following diagram illustrates the multifaceted antitumor effects of BRD4 inhibition in glioma:
BRD4 inhibition exerts multifaceted antitumor effects in glioma through downregulation of key oncogenic pathways and resistance mechanisms.
This compound represents a promising epigenetic therapy for glioma with demonstrated brain penetration capabilities that address a critical challenge in neuro-oncology therapeutics. The compound's favorable pharmacokinetic properties, manageable safety profile, and encouraging clinical activity in both monotherapy and combination settings support its continued development.
Several important future research directions have emerged from the current data:
Biomarker Development: Identification of predictive biomarkers for response to this compound remains a priority. While BRD4 overexpression is common in glioma, additional factors such as specific genetic alterations or expression of downstream targets may refine patient selection.
Combination Strategies: Based on the strong preclinical rationale and encouraging early clinical data, further development of this compound in combination with temozolomide and radiotherapy is warranted. The ongoing randomized phase II portion of the CC-90010-GBM-002 study will provide more definitive evidence of clinical benefit [4].
Novel BET Inhibitors and Degraders: Continued development of next-generation BET-targeting agents, including degraders such as MZ1, dBET6, and ZBC260, may provide enhanced efficacy through more complete target suppression [2] [8]. These degraders utilize PROTAC (proteolysis targeting chimera) technology to induce degradation rather than merely inhibit BRD4 function.
Mechanism of Resistance: Investigation of resistance mechanisms to BET inhibition in glioma will be crucial for optimizing treatment strategies and developing rational combination approaches.
The accumulated evidence positions BET inhibition, particularly with brain-penetrant agents like this compound, as a valuable addition to the therapeutic arsenal against glioma, with the potential to improve outcomes for patients with this devastating disease.
| Model Type | Treatment | Key Findings | Reported Values (IC50, etc.) | Inferred Mechanism |
|---|---|---|---|---|
| Glioblastoma cell lines [1] | Trotabresib (monotherapy) | Significant antiproliferative activity | Mean IC₅₀: 0.98 ± 1.06 μM [1] | Downregulation of oncogenic drivers (e.g., MYC) [2] [1] |
| Patient-Derived Xenograft (PDX) models [1] | This compound (monotherapy) | Antitumor efficacy | IC₅₀ range: 34 nM to 1608 nM [1] | BET protein inhibition, disruption of oncogene transcription [2] [1] |
| Patient-Derived Xenograft (PDX) models [1] | This compound + Temozolomide (TMZ) | Enhanced antiproliferative effect | IC₅₀ range: 26 nM to 2828 nM [1] | Downregulation of MGMT expression, sensitizing cells to TMZ [2] |
| "Window-of-opportunity" clinical study [2] [3] | Single agent in recurrent high-grade glioma patients | Detection in resected tumor tissue & plasma | Brain tumor tissue:plasma ratio = 0.84; Unbound partition coefficient (KPUU) = 0.37 [3] | Confirmed penetration of the blood-brain-tumor barrier [2] [3] |
This compound is a potent, oral, reversible inhibitor of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT), which are epigenetic readers that regulate gene expression by binding to acetylated histones [4] [1]. Its anti-tumor effects in glioblastoma involve several key mechanisms:
The diagram below illustrates the core mechanistic pathways of this compound in glioblastoma cells.
Preclinical findings have been robustly translated into ongoing clinical trials.
Trotabresib (CC-90010, BMS-986378) is an orally administered, potent, and reversible small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, representing a promising class of epigenetic cancer therapeutics. As an epigenetic "reader" domain inhibitor, this compound specifically binds to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby disrupting their interaction with acetylated lysine residues on histones. This interaction is crucial for the recruitment of transcriptional regulatory complexes, including the Mediator complex and positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers. The primary oncogenic consequence of BET inhibition is the suppression of key oncogenes, particularly MYC, which is frequently dysregulated in numerous malignancies. By competitively occupying the acetyl-lysine binding pockets of BET bromodomains, this compound effectively dislodges these proteins from chromatin, leading to the downregulation of a transcriptional program that drives cancer cell proliferation and survival [1] [2] [3].
The molecular characterization of this compound reveals properties conducive to its function, including a molecular weight of 383.46 Da and high lipophilicity, which are critical for its ability to penetrate cellular and tissue barriers, including the blood-brain-tumor barrier [4] [5]. Preclinical data demonstrated that this compound reduces tumor growth in various cell line and xenograft models, providing the rationale for its clinical development in both solid tumors and hematologic malignancies [4].
Diagram 1: Molecular mechanism of this compound-mediated BET inhibition and transcriptional suppression.
The clinical profile of this compound has been primarily defined by the CC-90010-ST-001 (NCT03220347) phase I study and the CC-90010-GBM-001 (NCT04047303) "window-of-opportunity" study. The ST-001 trial investigated this compound in heavily pretreated patients with advanced solid tumors and relapsed/refractory diffuse large B-cell lymphoma (DLBCL), establishing the recommended Phase II dose (RP2D) and demonstrating preliminary efficacy [1] [2]. The GBM-001 study specifically evaluated its CNS penetration in patients with recurrent high-grade gliomas [4].
In the dose-escalation (Part A, N=69) and expansion (Part C, N=41) cohorts of the ST-001 trial for advanced solid tumors, this compound monotherapy showed a clinical benefit rate (CBR) of 31.7% (95% CI, 18.1–48.1) in Part C, defined as complete response (CR) + partial response (PR) + stable disease (SD) lasting ≥4 months. The objective response rate (ORR) was 0.0% (95% CI, 0.0–8.6), indicating that disease stabilization rather than regression was the primary outcome. Notably, several patients experienced prolonged disease control, with five patients remaining on treatment for approximately ≥2 years (≥24 cycles), including one patient with thymic cancer who was treated for 3.1 years (38 cycles) and another with salivary gland cancer whose treatment was ongoing at cycle 53 (4.0 years) at the time of reporting [1] [2].
In the Part B expansion cohort of the ST-001 trial, which enrolled 23 patients with R/R DLBCL, this compound monotherapy demonstrated an ORR of 13.0% (95% CI, 2.8–33.6). Among the responders, some achieved complete remission. This activity is particularly significant given the heavily pretreated population, who had received a median of 4 prior treatment regimens [1] [2].
The GBM-001 study provided critical evidence of this compound's activity in high-grade gliomas. In this study, 20 patients received preoperative this compound (30 mg/day on days 1–4) before salvage resection. The 6-month progression-free survival (PFS) rate was 12%. At the time of reporting, two patients remained on treatment with stable disease at cycles 25 and 30, demonstrating potential for long-term disease control in this aggressive malignancy [4].
Table 1: Summary of this compound Monotherapy Efficacy Across Clinical Trials
| Trial / Cohort | Patient Population | N | Recommended Phase II Dose | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Key Efficacy Findings |
|---|---|---|---|---|---|---|
| CC-90010-ST-001 (Part A) [1] [2] | Advanced Solid Tumors | 69 | 45 mg/day (4d on/24d off) | 2.9% (95% CI, 0.4–10.1) | 17.4% (95% CI, 9.3–28.4) | 1 CR (grade 2 diffuse astrocytoma, 19 cycles), 1 PR (endometrial cancer, 8 cycles) |
| CC-90010-ST-001 (Part B) [1] [2] | R/R DLBCL | 23 | 45 mg/day (4d on/24d off) or 30 mg/day (3d on/11d off) | 13.0% (95% CI, 2.8–33.6) | Not Reported | Activity in a heavily pretreated population (median 4 prior regimens) |
| CC-90010-ST-001 (Part C) [1] [2] | Advanced Solid Tumors | 41 | 45 mg/day (4d on/24d off) | 0.0% (95% CI, 0.0–8.6) | 31.7% (95% CI, 18.1–48.1) | Prolonged disease control in some patients |
| CC-90010-GBM-001 [4] | Recurrent High-Grade Glioma | 20 (16 for maintenance) | 30 mg (pre-op), then 45 mg/day (maintenance) | Not Reported | Not Reported | 6-month PFS: 12%; 2 patients with long-term SD (cycles 25 and 30) |
A pivotal finding from the GBM-001 study was the direct demonstration of this compound's penetration of the blood-brain-tumor barrier. Following preoperative dosing in patients with recurrent high-grade glioma, the mean this compound brain tumor tissue-to-plasma ratio was 0.84, with an estimated unbound partition coefficient (Kp,uu) of 0.37. This Kp,uu value signifies notable and therapeutically relevant penetration into the tumor tissue, a critical differentiator from earlier BET inhibitors like OTX015, which failed in clinical trials for glioblastoma potentially due to poor CNS penetration. Plasma pharmacokinetics were consistent with prior studies, showing a predictable and manageable profile [4].
Pharmacodynamic analyses in both the ST-001 and GBM-001 studies confirmed target engagement in both blood and tumor tissue. In the GBM-001 study, modulation of key pharmacodynamic markers was observed in resected brain tumor tissue following preoperative this compound administration. Similarly, in the ST-001 trial, exposure-dependent changes in gene expression and protein levels consistent with BET inhibition were observed in peripheral blood mononuclear cells, providing a readily accessible biomarker for monitoring biological activity [4] [1].
Table 2: Key Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Finding/Value | Clinical Significance | Source/Context |
|---|---|---|---|
| Molecular Weight | 383.46 Da | Favorable property for blood-brain barrier penetration | [5] |
| Brain Tumor Tissue:Plasma Ratio | 0.84 (Mean) | Demonstrates substantial penetration into brain tumor tissue | GBM-001 Study [4] |
| Unbound Partition Coefficient (Kp,uu) | 0.37 | Indicates therapeutically relevant, active penetration | GBM-001 Study [4] |
| Recommended Phase II Dose (RP2D) | 45 mg/day (4 days on/24 days off per 28-day cycle) | Established balance between efficacy and tolerability | ST-001 Study [1] |
| Alternate RP2D | 30 mg/day (3 days on/11 days off) | Alternative schedule delivering same cumulative dose; suitable for aggressive tumors | ST-001 Study [1] |
| Target Engagement | Confirmed in blood and tumor tissue | Validates the mechanism of action and on-target effects | [4] [1] |
The safety profile of this compound has been characterized across clinical trials, revealing a consistent pattern of manageable, primarily hematological toxicities.
For researchers aiming to validate or build upon these findings, the following summarizes key methodological details from the pivotal clinical studies.
Diagram 2: Experimental workflow of the CC-90010-GBM-001 "window-of-opportunity" clinical study.
The clinical data support the further investigation of this compound, particularly in rational combination regimens. The single-agent activity, especially the profound disease stabilization observed in some patients, provides a strong rationale for combining it with other anticancer agents to enhance and deepen responses [1] [2].
The following diagram illustrates the core mechanism of BET protein inhibition by trotabresib and the subsequent downstream effects on gene transcription.
This compound is an oral, potent, and reversible small-molecule inhibitor of BET family proteins [1] [2]. Its target engagement is characterized by:
The table below summarizes key quantitative data from clinical studies, demonstrating this compound's pharmacokinetics and pharmacodynamic effects.
| Parameter | Value / Finding | Study Context |
|---|---|---|
| Mean IC₅₀ for BRD4 | 15.0 nM ± 6.6 nM | Preclinical affinity [2] |
| Plasma Cmax (Day 4) | 1.92 μM (Geometric mean) | 30 mg/day, recurrent high-grade glioma [3] |
| Tumor Tissue:Plasma Ratio | 0.84 (Mean) | Recurrent high-grade glioma resection [4] [5] |
| Unbound Partition Coefficient (KPUU) | 0.37 (Estimated) | Recurrent high-grade glioma resection [4] [5] |
| Key PD Marker (HEXIM1 mRNA) | Increase in 10 of 11 patients | Tumor tissue post-dose [3] |
| Key PD Marker (CCR1 mRNA in blood) | Reduced ≥50% from baseline | After 4 doses [3] [2] |
Here are the methodologies used in clinical trials to evaluate this compound's target engagement and biological activity.
This study design, depicted in the workflow below, directly measures this compound concentration in brain tumor tissue.
1. Study Rationale and Objective Standard-of-care (SOC) for ndGBM—maximal surgical resection followed by radiotherapy (RT) and concomitant temozolomide (TMZ), then adjuvant TMZ—has a poor prognosis with a 5-year overall survival rate of only 9.8% [1]. Trotabresib is a novel, oral, reversible bromodomain and extraterminal (BET) inhibitor that penetrates the blood-brain barrier and has demonstrated antitumor activity in high-grade gliomas [1]. Preclinical data shows this compound downregulates O6-methylguanine-DNA methyltransferase (MGMT) expression, which may help overcome TMZ resistance, and synergizes with TMZ and RT [1]. This phase Ib study (NCT04324840) aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and/or RP2D of this compound combined with SOC therapy in ndGBM patients [1].
2. Overall Study Design This was a multicenter, open-label, phase Ib/II dose-finding study. The phase Ib dose-escalation part explored this compound in two settings [1]:
The study employed a dose-escalation design for this compound, with TMZ and RT administered per their approved labels [1]. After determining the safety of two dose levels in the adjuvant cohort, escalation proceeded in the concomitant cohort.
3. Key Safety and Tolerability Findings this compound combined with TMZ or TMZ+RT was well tolerated. The majority of treatment-related adverse events (TRAEs) were mild or moderate (Grade 1 or 2) [1]. The most common severe TRAEs observed in BET inhibitor class, including this compound in other studies, are hematological, such as thrombocytopenia, anemia, and neutropenia [2]. These toxicities were generally manageable, allowing patients to remain on treatment for extended periods [1] [2].
4. Recommended Phase 2 Dose (RP2D) and Pharmacokinetics/Pharmacodynamics (PK/PD) The RP2D for this compound was established as 30 mg, administered orally on a 4 days on/24 days off schedule in both the adjuvant and concomitant settings [1]. PK and PD analyses confirmed that this compound concentrations were detectable and that the drug engaged its target in brain tumor tissue. The co-administration of TMZ and RT did not significantly alter the PK profile of this compound [1].
5. Preliminary Efficacy Signals Preliminary efficacy results were encouraging [1]:
These positive early results supported the initiation of a randomized phase II dose expansion part to further compare the this compound regimen against SOC [1].
1. Patient Population
2. Dosing and Schedule The following table summarizes the dosing regimens during the dose-escalation phase.
Table 1: this compound Dose-Escalation Regimens in ndGBM
| Setting | This compound Doses Tested | This compound Schedule | Concomitant Therapies |
|---|---|---|---|
| Concomitant | 15 mg, 30 mg | 4 days on/24 days off | TMZ + Radiotherapy (RT) [1] |
| Adjuvant | 15 mg, 30 mg, 45 mg | 4 days on/24 days off | TMZ [1] |
Table 2: Recommended Phase 2 Dose (RP2D) and Maintenance
| Therapy Phase | This compound (RP2D) | Combination Therapy |
|---|---|---|
| Concomitant | 30 mg (4 days on/24 days off) | With TMZ + RT |
| Adjuvant | 30 mg (4 days on/24 days off) | With TMZ |
| Maintenance | 45 mg (4 days on/24 days off) | This compound monotherapy [1] |
3. Primary and Secondary Endpoints
4. Key Assessments and Methodologies
1. BET Inhibition Mechanistic Pathway in Glioblastoma The following diagram illustrates the proposed mechanism of action of this compound and its synergistic effects with TMZ and radiotherapy in glioblastoma.
Mechanism of this compound and Combination Therapy in GBM
2. Dose-Escalation Study Workflow This diagram outlines the high-level workflow for the phase Ib dose-escalation study in patients with newly diagnosed glioblastoma.
This compound GBM Dose-Escalation Workflow
The phase Ib study successfully established the RP2D and demonstrated the feasibility of combining this compound with SOC therapy for ndGBM. The RP2D of 30 mg (4 days on/24 days off) was selected to optimize the risk-benefit profile, balancing target engagement with manageable hematological toxicity [1] [2]. The subsequent phase II part of the study will provide more robust efficacy data comparing this combination against SOC alone.
For clinical protocol development, note that the intermittent dosing schedule (e.g., 4 days on/24 days off or 3 days on/11 days off) is critical for managing the cumulative hematological toxicity profile common to BET inhibitors and enabling prolonged treatment duration [1] [2]. The promising treatment durations observed in this study support this approach.
| Parameter | Specification / Value |
|---|---|
| Recommended Phase 2 Dose (RP2D) | 30 mg per day [1] [2] [3] |
| Dosing Schedule | 4 consecutive days on drug, followed by 24 days off drug (constitutes one 28-day cycle) [1] [2] [3] |
| Route of Administration | Oral [3] [4] [5] |
| Key Monotherapy Efficacy (R/R DLBCL) | ORR: 13.0% (95% CI, 2.8–33.6) [6] [2] |
| Key Combination Therapy (ndGBM) | In combination with Temozolomide (TMZ) ± Radiotherapy (RT); RP2D confirmed in this setting [3] |
| Most Common Grade 3/4 TRAEs | Thrombocytopenia, neutropenia, anemia [6] [2] |
| Supporting Data | Manageable toxicity allowing long-term treatment (>2 years in some patients) [6] [2] |
For researchers designing studies around this regimen, here are the methodologies from key clinical trials.
This protocol is based on the phase I CC-90010-ST-001 study (NCT03220347) [6] [1] [2].
This protocol is based on the phase Ib/II CC-90010-GBM-002 study (NCT04324840) [3].
This compound is a small molecule inhibitor targeting Bromodomain and Extra-Terminal (BET) proteins. The following diagram illustrates its mechanism and the clinical workflow for the 30 mg schedule.
Understanding the toxicity profile is crucial for risk management in clinical protocols.
1. Rationale and Mechanism of Action The standard of care (SOC) for ndGBM—maximal safe resection followed by radiotherapy (RT) and TMZ—has a poor prognosis due to intrinsic and acquired resistance [1] [2]. A primary mechanism of TMZ resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which reverses TMZ-induced DNA damage [2] [3]. this compound, an oral, reversible BET inhibitor, addresses this resistance through a dual mechanism:
2. Clinical Evidence and Efficacy Evidence from the phase Ib CC-90010-GBM-002 study (NCT04324840) supports the combination's safety and preliminary efficacy [1].
Table 1: Key Efficacy Outcomes from Phase Ib Study (CC-90010-GBM-002)
| Cohort | Patients | 6-Month PFS Rate | Median Treatment Duration | Recommended Phase II Dose (RP2D) |
|---|---|---|---|---|
| Adjuvant (this compound + TMZ) | 18 | 57.8% | 33 weeks | 30 mg, 4 days on/24 days off |
| Concomitant (this compound + TMZ + RT) | 14 | 69.2% | 34 weeks | 30 mg, 4 days on/24 days off |
The clinical benefit rate (CBR) for this compound in advanced solid tumors was 31.7%, and treatment durations were encouraging, with some patients remaining on treatment for extended periods [1] [5].
3. Safety and Tolerability The combination of this compound with TMZ (±RT) was generally well-tolerated. Most treatment-related adverse events (TRAEs) were mild to moderate in severity [1]. The most common severe TRAEs are hematological, including thrombocytopenia, neutropenia, and anemia [5]. These toxicities are typically manageable, allowing for sustained treatment.
Below is a detailed workflow for evaluating the efficacy and mechanism of the this compound and TMZ combination in preclinical glioblastoma models.
Diagram 1: In vitro workflow for assessing the combination of this compound and TMZ.
Protocol 1: In Vitro Combination Treatment and Viability Assay This protocol evaluates the synergistic effects of this compound and TMZ on glioblastoma cell viability and apoptosis [4].
Protocol 2: Analysis of MGMT Expression and DNA Damage This protocol assesses the mechanistic effect of this compound on MGMT expression and TMZ-induced DNA damage [4].
The following diagram summarizes the core molecular mechanism by which this compound sensitizes glioblastoma cells to TMZ.
Diagram 2: Mechanistic pathway of this compound-mediated sensitization to TMZ.
Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults, characterized by a dismal prognosis with median survival of only 12-15 months post-diagnosis [1]. The standard first-line treatment, known as the Stupp protocol, consists of maximal safe surgical resection followed by radiotherapy (RT) with concomitant and adjuvant temozolomide (TMZ) chemotherapy [2]. Despite this aggressive multimodal approach, therapeutic efficacy remains limited by therapeutic resistance and tumor recurrence in approximately 90% of cases [1].
Trotabresib (CC-90010) is a novel, orally administered bromodomain and extraterminal domain (BET) inhibitor that targets epigenetic regulators of gene expression [3]. BET proteins, including BRD2, BRD3, BRD4, and BRDT, function as "epigenetic readers" that bind to acetylated lysine residues on histones, recruiting transcriptional complexes to promote gene expression [3]. In cancer cells, BET protein dysregulation drives oncogenic progression by facilitating the expression of proto-oncogenes such as MYC [3]. This compound competitively binds to bromodomains, disrupting these interactions and modulating the transcription of key genes involved in tumor cell proliferation, survival, and stemness [3].
Preclinical evidence suggests that BET inhibition may overcome therapeutic resistance in GBM through multiple mechanisms: (1) suppression of glioma stem cells (GSCs) that drive tumor recurrence; (2) modulation of DNA damage response pathways; and (3) alteration of the tumor microenvironment toward a less immunosuppressive state [4] [5]. The therapeutic rationale for combining this compound with standard RT and TMZ lies in their potential synergistic action—while RT and TMZ induce DNA damage, this compound may prevent the activation of survival pathways and eliminate resistant GSC subpopulations.
The clinical development of this compound in newly diagnosed GBM (ndGBM) was investigated in a phase Ib, dose-escalation study (NCT04324840) [2]. This trial was designed to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with both the concomitant (RT + TMZ) and adjuvant (TMZ alone) phases of standard GBM therapy.
Table 1: Clinical Trial Specifications for this compound in ndGBM
| Parameter | Specifications |
|---|---|
| ClinicalTrials.gov Identifier | NCT04324840 [2] |
| Study Design | Phase Ib, dose-escalation [2] |
| Patient Population | Newly diagnosed glioblastoma (ndGBM) [2] |
| Prior Treatments | None (newly diagnosed) [2] |
| Standard Therapy | Radiotherapy (RT) + temozolomide (TMZ) [2] |
| Experimental Arms | Concomitant Setting: this compound + RT + TMZ Adjuvant Setting: this compound + TMZ [2] | | Primary Endpoints | Safety, tolerability, maximum tolerated dose (MTD), recommended phase II dose (RP2D) [2] | | Secondary Endpoints | Preliminary efficacy, pharmacokinetics (PK) [2] | | Exploratory Endpoints | Pharmacodynamics (PD) [2] |
Based on dose-escalation results, the recommended phase 2 dose (RP2D) of this compound was established as 30 mg administered orally once daily, utilizing an intermittent dosing schedule in both concomitant and adjuvant settings to optimize tolerability while maintaining target engagement [2].
Table 2: Recommended Dosing Regimens for this compound Combination Therapy
| Treatment Phase | This compound Schedule | Combination Therapies | Cycle Duration |
|---|
| Concomitant Setting | 30 mg, 4 days on/24 days off [2] | Radiotherapy: Standard fractionation (typically 60 Gy over 6 weeks) Temozolomide: 75 mg/m² daily throughout RT [2] | 28 days | | Adjuvant Setting | 30 mg, 4 days on/24 days off [2] | Temozolomide: 150-200 mg/m² days 1-5 of 28-day cycle for 6-12 cycles [2] | 28 days |
The intermittent dosing strategy (4 days on/24 days off) was optimized to manage hematological toxicities while maintaining sufficient drug exposure to sustain target inhibition throughout the treatment cycle [2] [3]. This schedule delivered a cumulative dose of 120 mg per 28-day cycle while providing an extended treatment-free interval to allow for bone marrow recovery.
This compound in combination with TMZ and RT demonstrated a manageable safety profile in patients with ndGBM [2]. The most frequent adverse events were consistent with the known toxicities of both BET inhibition and alkylating chemotherapy, with no unexpected synergistic toxicities observed.
Table 3: Common Treatment-Related Adverse Events and Management Strategies
| Adverse Event | Frequency & Severity | Proposed Management Strategies |
|---|
| Thrombocytopenia | Most common grade 3-4 TRAE (36% in lymphoma trial) [6] | - Regular CBC monitoring (weekly during initial cycles)
Comprehensive hematological monitoring is essential throughout this compound combination therapy:
The management of hematological toxicities follows a stepwise approach, beginning with dose interruption until recovery, followed by dose reduction if necessary. In the phase Ib trial, thrombocytopenia was generally reversible with dose modification, and only a small proportion of patients required permanent treatment discontinuation due to treatment-related adverse events [2] [3].
Glioma stem cells (GSCs) contribute significantly to TMZ resistance and GBM recurrence [4] [5]. This compound's potential efficacy may relate to its ability to suppress GSC maintenance and phenotypic plasticity.
Protocol: GSC Sphere Formation Assay
TMZ exerts cytotoxicity through DNA methylation, particularly O6-methylguanine adducts that trigger mismatch repair-mediated futile cycles and apoptosis [1] [5]. BET inhibition may impair DNA damage repair pathways, enhancing TMZ sensitivity.
Protocol: Immunofluorescence Analysis of DNA Damage Foci
Diagram 1: Molecular mechanisms of this compound and temozolomide synergy in glioblastoma. This compound enhances TMZ cytotoxicity through multiple pathways including suppression of glioma stem cells (GSCs) and disruption of DNA damage response mechanisms.
Adequate CNS penetration is a critical determinant of efficacy for GBM therapies [8]. The blood-brain barrier (BBB) and blood-brain tumor barrier (BBTB) significantly limit drug delivery to tumor cells.
Protocol: Microdialysis for Free Drug Concentration Measurement
Pharmacodynamic (PD) biomarkers provide critical evidence of target engagement and biological activity [3] [8].
Protocol: Peripheral Blood Mononuclear Cell (PBMC) BET Inhibition Biomarker
The development of this compound in GBM represents an emerging approach targeting epigenetic mechanisms in a malignancy with limited treatment options. Several strategic considerations emerge for optimizing its clinical development:
While the initial phase Ib trial enrolled unselected ndGBM patients, future studies should explore predictive biomarkers to identify patient subsets most likely to benefit:
The high failure rate of late-phase neuro-oncology trials (over 91% of phase III GBM trials unsuccessful) necessitates innovative approaches [8]:
Beyond TMZ and RT, this compound may synergize with other therapeutic modalities:
The combination of This compound with standard radiotherapy and temozolomide represents a promising therapeutic strategy for newly diagnosed glioblastoma, founded on a solid mechanistic rationale targeting epigenetic regulation and glioma stem cell biology. The established RP2D of 30 mg using a 4-days-on/24-days-off schedule provides a tolerable regimen that can be integrated with both concomitant and adjuvant phases of standard GBM therapy.
Ongosing clinical development should incorporate advanced trial designs and comprehensive biomarker strategies to identify patient subsets most likely to benefit from this epigenetic targeting approach. The protocols outlined herein provide methodologies for investigating this compound's mechanisms of action, particularly its effects on GSC biology and DNA damage response, which may inform future clinical applications and combination strategies.
This document provides a summary of the clinical development and methodology for using this compound in combination with radiotherapy and temozolomide for the treatment of newly diagnosed glioblastoma (ndGBM).
Glioblastoma (GBM) remains the most lethal primary brain tumor in adults. The standard of care (Stupp protocol), which involves maximal safe surgical resection followed by radiotherapy (RT) with concomitant temozolomide (TMZ) and subsequent adjuvant TMZ, has a poor prognosis with a median overall survival of only 14-16 months and a 5-year survival rate of less than 10% [1] [2] [3]. A significant challenge in treating GBM is the blood-brain barrier (BBB), which prevents many therapeutic agents from reaching effective concentrations in the brain [1] [4].
This compound (CC-90010) is a novel, oral, reversible small-molecule inhibitor of the Bromodomain and Extraterminal (BET) family of proteins (BRD2, BRD3, BRD4, BRDT) [1] [5]. BET proteins are epigenetic "readers" that regulate the expression of key oncogenes. The rationale for combining this compound with the standard GBM regimen is multi-faceted:
The following data is derived from the CC-90010-GBM-002 (NCT04324840) phase Ib, dose-escalation study [1].
Table 1: this compound Dosing and Safety Profile
| Parameter | Concomitant Setting (with RT + TMZ) | Adjuvant Setting (with TMZ) |
|---|---|---|
| Recommended Phase II Dose (RP2D) | 30 mg, 4 days on/24 days off | 30 mg, 4 days on/24 days off |
| Safety & Tolerability | Well tolerated | Well tolerated |
| Most Common Treatment-Related Adverse Events (TRAEs) | Mild to moderate; primarily hematological (thrombocytopenia, neutropenia) [1] [5] | Mild to moderate; primarily hematological (thrombocytopenia, neutropenia) [1] [5] |
| Median Treatment Duration | 34 weeks | 33 weeks |
Table 2: Preliminary Efficacy Outcomes (Phase Ib)
| Efficacy Parameter | Concomitant Setting | Adjuvant Setting |
|---|---|---|
| 6-Month Progression-Free Survival (PFS) Rate | 69.2% | 57.8% |
| Objective Response | Data not specified in result | 1 patient achieved Complete Response (CR) |
| Patients Remaining on Treatment at Last Follow-up | 6/14 (43%) | 5/18 (28%) |
Pharmacokinetics (PK) and Pharmacodynamics (PD): The PK profile of this compound was consistent with previous monotherapy studies. Co-administration with TMZ and RT did not significantly alter its pharmacokinetics. Pharmacodynamic analyses confirmed target engagement in both treatment settings [1].
Below is a detailed methodology for the concomitant treatment phase (this compound with RT and TMZ) as established in the phase Ib study.
1. Primary Objective To determine the safety, tolerability, maximum tolerated dose (MTD), and Recommended Phase II Dose (RP2D) of this compound in combination with concomitant TMZ and radiotherapy in patients with ndGBM.
2. Patient Population * Inclusion Criteria: Adults with newly diagnosed, histologically confirmed WHO Grade IV glioblastoma; must have undergone complete or partial tumor resection; stable or decreasing corticosteroid dose within 5 days prior to initiation; Karnofsky Performance Status (KPS) ≥ 70. * Exclusion Criteria: Prior chemotherapy or radiosurgery for GBM; significant uncontrolled medical conditions.
3. Treatment Regimen & Dosing The concomitant phase begins after maximal safe surgical resection.
Table 3: Concomitant Phase Drug Administration
| Component | Dosage and Schedule | Duration |
|---|---|---|
| Radiotherapy (RT) | Focal radiation at a total dose of 60 Gy, administered in 30 fractions of 2.0 Gy each, 5 days per week. | 6 weeks |
| Temozolomide (TMZ) | 75 mg/m², administered orally once daily throughout the RT course (7 days per week). | 6 weeks (up to 49 days) |
| This compound | RP2D: 30 mg, administered orally once daily on Days 1-4 of a 28-day cycle (4 days on/24 days off). The first cycle begins within the first 5 days of starting RT+TMZ. | Throughout the 6-week concomitant phase and continued into the adjuvant phase. |
4. Key Assessments & Procedures * Safety Monitoring: Physical examinations, vital signs, ECOG performance status, and standard laboratory tests (hematology, clinical chemistry, urinalysis) should be conducted at baseline and regularly throughout treatment. Adverse events are graded according to the NCI CTCAE. * Efficacy Evaluation: Tumor response is assessed by MRI per RANO criteria. In the phase Ib study, scans were performed at baseline, after the concomitant phase, and every 8 weeks thereafter until disease progression. * Pharmacokinetic (PK) Sampling: Blood samples for this compound plasma concentration are collected at predefined timepoints (e.g., pre-dose, and multiple post-dose) during the first cycle to characterize C~max~ and AUC. * Pharmacodynamic (PD) Biomarkers: Exploratory analysis may include measurement of downstream gene expression targets (e.g., MYC) in peripheral blood mononuclear cells (PBMCs) to confirm BET inhibition [1].
The following diagram illustrates the proposed mechanism by which this compound enhances the efficacy of radiotherapy and temozolomide in glioblastoma.
This diagram visualizes the core hypothesis: this compound inhibits BET proteins like BRD4, which downregulates key oncogenes and the DNA repair protein MGMT. This dual action is proposed to cripple the tumor's defense mechanisms, thereby enhancing the cell-killing effects of radiotherapy and temozolomide [1] [2] [3].
The phase Ib data establishes a foundation for the further development of this compound in GBM. The defined RP2D of 30 mg (4 days on/24 days off) was well-tolerated in combination with RT+TMZ, with a promising 6-month PFS rate of 69.2% [1].
1. Rationale and Scientific Background Trotabresib is a novel, oral, potent, and reversible inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, BRDT) [1]. BET proteins are epigenetic readers that regulate the expression of key genes involved in oncogenesis. The rationale for combining this compound with standard therapy in ndGBM is supported by several factors:
2. Overall Study Design (CC-90010-GBM-002, Part A - Phase Ib) This was a multicenter, open-label, dose-escalation study (NCT04324840) in adult patients with ndGBM who had undergone complete or partial tumor resection [4]. The primary objectives were to determine the safety, tolerability, and the recommended phase 2 dose (RP2D) of this compound when combined with standard therapy in two different settings.
Table 1: Key Elements of the Phase Ib Trial Design
| Trial Element | Description |
|---|---|
| ClinicalTrials.gov ID | NCT04324840 [3] [4] |
| Patient Population | Adults with newly diagnosed glioblastoma (WHO grade IV), post-resection [4]. |
| Study Parts | Concomitant Cohort: this compound + TMZ + Radiotherapy (RT) Adjuvant Cohort: this compound + TMZ (after completion of RT) [4] | | Primary Endpoints | Safety, tolerability, Maximum Tolerated Dose (MTD), and/or RP2D [4]. | | Secondary Endpoints | Preliminary efficacy (e.g., PFS), Pharmacokinetics (PK) [4]. | | Exploratory Endpoints | Pharmacodynamics (PD) [4]. |
3. Dosing and Schedule The study explored different dose levels of this compound in sequence. The established RP2D for this compound was 30 mg/day, administered on a "4 days on/24 days off" schedule in a 28-day cycle for both the concomitant and adjuvant settings [3] [4]. This schedule was optimized to manage hematological toxicity while maintaining efficacy.
Table 2: Dosing Regimen in the Phase Ib Study
| Therapy Phase | This compound Schedule | Combination Therapies |
|---|---|---|
| Concomitant Setting | 15 or 30 mg, 4 days on/24 days off | With standard TMZ (75 mg/m² daily for up to 42 days) and focal radiotherapy (60 Gy/30 fractions) [4]. |
| Adjuvant Setting | 15, 30, or 45 mg, 4 days on/24 days off | With standard adjuvant TMZ (150-200 mg/m² for 5 days per 28-day cycle) [4]. |
| Maintenance | 45 mg, 4 days on/24 days off | This compound monotherapy (following completion of adjuvant combination therapy) [3]. |
1. Patient Selection and Eligibility Criteria Key Inclusion Criteria:
Key Exclusion Criteria:
2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment Protocols PK Sampling and Analysis:
PD Biomarker Assessment:
3. Efficacy and Safety Assessment Protocols Efficacy Monitoring:
Safety Monitoring:
The following diagram illustrates the mechanistic rationale for combining this compound with temozolomide.
This compound (CC-90010; BMS-986378) is a novel, orally administered, potent, and reversible inhibitor of bromodomain and extra-terminal (BET) family proteins that has demonstrated significant promise in early-phase clinical trials for advanced malignancies. As an epigenetic reader domain inhibitor, this compound specifically targets BET proteins (BRD2, BRD3, BRD4, and BRDT), which play crucial roles in regulating gene expression by binding to acetylated lysine residues on histones in chromatin. The BET protein family functions as key epigenetic regulators that control the transcription of genes involved in cancer-cell proliferation, survival, and oncogenic progression, with BRD4 particularly implicated in the pathogenesis of various cancers through its effects on MYC and other transcription factors and signaling modulators [1] [2].
The clinical development of this compound has been guided by phase I trials that established its safety profile, tolerability, pharmacokinetics, and preliminary efficacy in heavily pretreated patient populations. The unique properties of this compound include its reversible binding mechanism, oral bioavailability, and significant blood-brain barrier penetration, which distinguishes it from other BET inhibitors and makes it particularly suitable for investigating against central nervous system malignancies [3]. These characteristics have supported its progression to phase II clinical development across multiple cancer types, both as a monotherapy and in combination with established treatment regimens.
The recommended phase 2 dose (RP2D) of this compound has been established through comprehensive dose-escalation studies in advanced solid tumors and relapsed/refractory hematologic malignancies. The primary RP2D for monotherapy is 45 mg/day administered on a 4 days on/24 days off schedule (28-day cycle), which demonstrated favorable tolerability while maintaining antitumor activity [1] [2]. An alternative RP2D of 30 mg/day on a 3 days on/11 days off schedule was also identified, delivering the same cumulative dose over a 28-day treatment cycle while potentially offering more constant exposure and target engagement, which may be particularly beneficial for patients with aggressive tumors [1].
Table 1: RP2D Specifications for this compound Across Clinical Scenarios
| Clinical Scenario | RP2D | Schedule | Cycle Length | Combination Agents |
|---|---|---|---|---|
| Monotherapy (Solid Tumors/DLBCL) | 45 mg/day | 4 days on/24 days off | 28 days | None |
| Monotherapy (Alternative Schedule) | 30 mg/day | 3 days on/11 days off | 28 days | None |
| Newly Diagnosed Glioblastoma (Adjuvant) | 30 mg/day | 4 days on/24 days off | 28 days | Temozolomide |
| Newly Diagnosed Glioblastoma (Concomitant) | 30 mg/day | 4 days on/24 days off | 28 days | Temozolomide + Radiotherapy |
For combination therapy with standard glioblastoma regimens, a lower RP2D of 30 mg/day on a 4 days on/24 days off schedule was established when this compound is administered concomitantly with temozolomide and radiotherapy or as adjuvant therapy with temozolomide [4]. This adjusted dosing reflects the need to maintain safety while preserving efficacy when this compound is integrated with established treatment backbones, particularly those with overlapping hematologic toxicities.
The RP2D was established in specific patient populations with the following characteristics:
At the established RP2D, this compound demonstrates a predictable and generally manageable safety profile, with the most common severe toxicities being hematological in nature. In patients with relapsed/refractory DLBCL receiving the 45 mg/day (4 days on/24 days off) regimen, treatment-related adverse events (TRAEs) were reported in all patients (100%), with grade 3/4 events occurring in 91% of patients [2]. The most frequent grade 3/4 TRAEs included thrombocytopenia (78%), anemia (26%), and neutropenia (26%) [2]. Similar patterns were observed in patients with advanced solid tumors, though with slightly lower incidence rates of severe hematologic toxicity.
Table 2: Treatment-Related Adverse Events at RP2D (≥10% Frequency)
| Adverse Event | All Grades (DLBCL) | Grade 3/4 (DLBCL) | All Grades (Solid Tumors) | Grade 3/4 (Solid Tumors) |
|---|---|---|---|---|
| Thrombocytopenia | 91% | 78% | 44% | 17% |
| Anemia | 39% | 26% | 32% | 10% |
| Neutropenia | 35% | 26% | 15% | 7% |
| Fatigue | 30% | 0% | 27% | 2% |
| Nausea | 22% | 0% | 24% | 0% |
| Decreased Appetite | 17% | 0% | 20% | 0% |
| Diarrhea | 13% | 0% | 15% | 0% |
The management of these adverse events primarily involves dose modifications and supportive care measures. For hematologic toxicities, protocol-specified dose delays and reductions are recommended, with blood product support for cytopenias as clinically indicated. Growth factor support may be considered for persistent neutropenia. Non-hematologic toxicities are generally mild to moderate in severity and can typically be managed with standard symptomatic treatments without requiring permanent treatment discontinuation [1] [2].
Based on phase I trial experience, the following dose modification strategies are recommended at the RP2D:
The manageable safety profile at RP2D is evidenced by extended treatment durations achieved by some patients, with two patients remaining on treatment for ≥3 years and several others continuing beyond 2 years, indicating the feasibility of long-term administration with appropriate monitoring and support [1] [2].
This compound monotherapy at the RP2D has demonstrated clinically meaningful antitumor activity across multiple cancer types in heavily pretreated populations. In patients with relapsed/refractory DLBCL, the objective response rate (ORR) was 13.0% (95% CI, 2.8–33.6), with some patients achieving durable responses [1] [2]. While the ORR in advanced solid tumors was 0.0% (95% CI, 0.0–8.6), the clinical benefit rate (CBR; complete response + partial response + stable disease ≥4 months) was 31.7% (95% CI, 18.1–48.1), indicating meaningful disease control in a subset of patients [2].
Notable efficacy signals include durable stable disease observed across various tumor types, with five patients with solid tumors remaining on treatment for approximately 2 years or longer (≥24 cycles) [2]. One patient with thymic cancer received treatment for 3.1 years (38 cycles) before discontinuing due to disease progression, and another patient with salivary gland cancer remained on treatment at cycle 53 (4.0 years) as of the last follow-up [2]. These prolonged treatment durations in heavily pretreated patients suggest that this compound can provide meaningful clinical benefit even in the absence of traditional radiographic responses.
In newly diagnosed glioblastoma, the combination of this compound with standard therapy (temozolomide with or without radiotherapy) has shown encouraging preliminary efficacy. The 6-month progression-free survival rates were 57.8% and 69.2% in the adjuvant and concomitant settings, respectively, comparing favorably with historical controls [4]. Additionally, one patient in the adjuvant cohort achieved a complete response, demonstrating the potential for meaningful antitumor activity with this combination approach [4].
This compound exerts its antitumor effects through potent and reversible inhibition of BET proteins, particularly BRD4, which plays a critical role in transcriptional regulation. The mechanism involves disruption of the interaction between BET proteins and acetylated histones, leading to altered expression of key genes involved in oncogenesis, including MYC. The following diagram illustrates the core mechanistic pathway:
This epigenetic modulation results in selective downregulation of key oncogenes and alterations in the tumor microenvironment that contribute to the observed clinical activity. Preclinical data further demonstrate that this compound downregulates MGMT expression in a dose-dependent manner, providing a mechanistic rationale for its combination with temozolomide in glioblastoma and potential reversal of temozolomide resistance [4].
A distinctive property of this compound is its significant CNS penetration, which has been quantitatively demonstrated in a "window-of-opportunity" study in patients with recurrent high-grade gliomas [3]. The study established a mean brain tumor tissue:plasma ratio of 0.84 (estimated unbound partition coefficient [KPUU] 0.37), confirming substantial blood-brain-tumor barrier penetration [3]. This characteristic differentiates this compound from many other BET inhibitors and supports its development in primary and secondary brain malignancies.
For monotherapy administration in solid tumors or DLBCL, the following protocol is recommended based on the phase I trial experience:
For combination therapy with temozolomide and radiotherapy in newly diagnosed glioblastoma, the following protocol is recommended:
Comprehensive pharmacokinetic evaluation should be performed using the following methodology:
Target engagement and pharmacodynamic effects should be evaluated using the following approaches:
The following workflow diagram illustrates the comprehensive pharmacodynamic assessment strategy:
This compound represents a promising epigenetic therapy with an established RP2D across multiple clinical scenarios, including monotherapy for advanced solid tumors and DLBCL, and combination therapy for newly diagnosed glioblastoma. The manageable safety profile at the RP2D, characterized primarily by reversible hematologic toxicities, supports continued clinical development. The demonstrated antitumor activity in heavily pretreated patients, along with the unique CNS penetration properties, provides a strong rationale for further investigation in selected malignancies.
The comprehensive RP2D data presented in these application notes provide researchers and clinical investigators with scientifically validated protocols for further development of this compound, supporting the continued advancement of this promising epigenetic therapy through later-stage clinical trials and potential regulatory approval pathways.
The table below consolidates the safety and efficacy outcomes from the CC-90010-ST-001 trial for the two RP2D schedules [1] [2].
| Parameter | RP2D: 45 mg (4d on/24d off) | Alternative RP2D: 30 mg (3d on/11d off) |
|---|---|---|
| Recommended Schedule | 45 mg once daily for 4 days, followed by a 24-day treatment-free period, in a 28-day cycle. | 30 mg once daily for 3 days, followed by an 11-day treatment-free period, in a 28-day cycle. |
| Cumulative Dose/Cycle | 180 mg | 90 mg |
| Most Common Grade 3/4 TRAEs | Thrombocytopenia (78%), Neutropenia (26%), Anemia (26%) [2]. | Information specifically for this cohort was not provided, but the safety profile was considered comparable [1]. |
| Efficacy in R/R DLBCL (ORR) | 13.0% (95% CI, 2.8–33.6) [1] [2]. | |
| Efficacy in Solid Tumors (ORR/CBR) | ORR: 0.0% (95% CI, 0.0–8.6); CBR: 31.7% (95% CI, 18.1–48.1) [1] [2]. |
The determination of the RP2D for this compound was conducted according to a multi-part, open-label, Phase I study (NCT03220347). The core methodology is outlined below.
The following diagrams illustrate the mechanism of action of BET inhibitors like this compound and the logical workflow of the phase I trial design.
Diagram 1: Mechanism of BET Inhibitor Action. BET proteins bind to acetylated lysine residues on histones and recruit transcription complexes to drive the expression of key oncogenes like MYC. This compound competitively inhibits this binding, suppressing oncogene transcription [1] [2] [3].
Diagram 2: Phase I Trial Design Workflow. The study progressed from dose escalation with DLT evaluation to expansion cohorts in specific cancers at the Recommended Phase II Dose (RP2D) [1] [2].
Trotabresib (CC-90010, BMS-986378) is an oral, potent, and reversible small-molecule inhibitor of bromodomain and extraterminal (BET) proteins [1]. BET proteins, such as BRD4, are epigenetic readers that regulate the expression of genes critical for cancer cell proliferation and survival, and are overexpressed in gliomas [1]. A major challenge in treating central nervous system malignancies is the limited penetration of therapeutic agents through the blood-brain barrier (BBB). This compound possesses physicochemical properties conducive to BBB penetration, including a molecular weight of 383 Da and high lipophilicity [1]. The primary objective of this presurgical protocol is to confirm the brain-tumor penetration and target engagement of this compound in patients with recurrent high-grade gliomas scheduled for salvage resection.
The presurgical ("window-of-opportunity") dosing regimen is designed to achieve meaningful drug concentrations in tumor tissue while minimizing the risk of thrombocytopenia that could complicate surgery [1].
The following methodologies are critical for assessing the pharmacokinetics (PK), pharmacodynamics (PD), and overall success of the intervention.
CCR1 and HEXIM1 via quantitative reverse transcription polymerase chain reaction (qRT-PCR). A reduction in CCR1 mRNA by ≥50% and an increase in HEXIM1 mRNA serve as evidence of systemic target engagement [2].HEXIM1 RNA, to confirm target engagement within the tumor microenvironment [1] [2].The tables below summarize the key quantitative findings from the CC-90010-GBM-001 study.
Table 1: Pharmacokinetic and Tissue Penetration Data
| Parameter | Result | Interpretation |
|---|---|---|
| Geometric Mean Plasma C~max~ (Day 4) | 1.92 μM [2] | Achieves high systemic exposure. |
| Geometric Mean Plasma Concentration (Surgery) | 1.01 μM [2] | Sustained exposure at time of resection. |
| Geometric Mean Tumor Tissue Concentration (Surgery) | 0.68 μM [2] | Confirms drug delivery to the tumor site. |
| Mean Brain Tumor Tissue:Plasma Ratio | 0.84 [1] | Indicates extensive penetration from plasma into brain tumor tissue. |
| Estimated Unbound Partition Coefficient (K~p,uu~) | 0.37 [1] | Suggests notable, active penetration of the unbound (active) drug fraction across the blood-brain-tumor barrier. |
Table 2: Key Efficacy and Safety Outcomes
| Category | Outcome | Details |
|---|
| Pharmacodynamic Response | Blood: HEXIM1 mRNA increase; CCR1 mRNA decreased ≥50% [2].
Tumor: HEXIM1 RNA increased in 10/11 patients [2]. | Confirms target engagement in both compartments. |
| Surgical Feasibility | No delays or cancellations among 20 patients [1]. | Preoperative regimen is feasible and does not complicate surgery. |
| Most Frequent Grade 3/4 TRAE (Maintenance) | Thrombocytopenia (5/16 patients) [1]. | Manageable and consistent with the drug's known safety profile. |
| 6-Month Progression-Free Survival | 12% [1] | Modest single-agent activity in a heavily pre-treated population. |
The diagram below illustrates the mechanism of action of this compound and the workflow of the presurgical protocol.
The presurgical administration of this compound is a robust "window-of-opportunity" protocol that directly demonstrates successful penetration of the blood-brain-tumor barrier and target engagement within the tumor microenvironment [1] [3]. The data generated provides a strong rationale for the continued investigation of this compound in neuro-oncology. Based on the positive results from this study, this compound is now being evaluated in combination with standard-of-care therapy (temozolomide with or without radiotherapy) for patients with newly diagnosed glioblastoma (NCT04324840) [1] [4].
Glioblastoma multiforme (GBM) represents the most common and aggressive primary malignant brain tumor in adults, accounting for approximately 56% of all gliomas with an annual incidence of 6 per 100,000 population in the United States. [1] The current standard of care (SOC) established over 15 years ago consists of maximal safe surgical resection followed by radiotherapy (RT) with concomitant temozolomide (TMZ), then adjuvant TMZ for 6 cycles. [2] Despite this multimodal approach, prognosis remains poor with 5-year overall survival rates of only 9.8% and median overall survival of approximately 14-16 months. [2] A significant challenge in treating glioblastoma is the blood-brain barrier (BBB), which restricts penetration of many therapeutic agents, contributing to treatment failure and disease recurrence. [1] [2]
The bromodomain and extraterminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that regulate gene expression by binding to acetylated lysine residues on histones. [3] [4] These proteins play crucial roles in oncogenic transcription by recruiting transcriptional regulators to promoters and enhancers of key genes involved in cell proliferation, survival, and cancer progression. [3] [4] In glioblastoma, BET proteins are overexpressed and contribute to the dysregulation of critical oncogenes such as MYC. [2] Preclinical studies have demonstrated that BET inhibitors can suppress glioblastoma cell growth in vitro and in patient-derived xenograft models, providing a strong rationale for their therapeutic investigation. [2]
Trotabresib (CC-90010; BMS-986378) is a novel, oral, potent, and reversible small-molecule BET inhibitor with a molecular weight of 383 Da and high lipophilicity—properties consistent with potential blood-brain barrier penetration. [1] In previous studies, this compound demonstrated encouraging antitumor activity in patients with high-grade gliomas, and preclinical data showed it enhances the antiproliferative effects of temozolomide in glioblastoma models. [5] [2] Additionally, this compound has been shown to downregulate MGMT expression in a dose-dependent manner, which may help overcome a key resistance mechanism to TMZ therapy. [2] The phase Ib/II clinical trial NCT04324840 was designed to investigate this compound in combination with SOC therapy for newly diagnosed glioblastoma. [5] [2]
NCT04324840 (CC-90010-GBM-002) is a multicenter, open-label, phase Ib/II dose-finding study in adult patients with newly diagnosed grade IV glioblastoma who have undergone complete or partial tumor resection. [5] [2] The study is divided into two distinct parts:
Part A (Phase Ib Dose-Escalation): Primary objectives were to establish the safety, tolerability, and maximum tolerated dose (MTD)/recommended phase II dose (RP2D) of this compound in combination with SOC therapy in two different settings. [5] [2] This phase employed a 3+3 dose escalation design to evaluate multiple dose levels of this compound.
Part B (Phase II Dose Expansion): An ongoing randomized, controlled expansion phase comparing the experimental regimen (concomitant this compound + SOC followed by adjuvant this compound + SOC and maintenance this compound) versus SOC alone. [5] The planned enrollment is 162 patients with newly diagnosed IDH-wildtype glioblastoma. [5]
Table 1: Key Study Objectives
| Objective Category | Primary Objectives | Secondary Objectives | Exploratory Objectives |
|---|
| Phase Ib (Part A) | - Safety and tolerability
The scientific rationale for combining this compound with SOC therapy for glioblastoma is supported by multiple preclinical mechanistic studies:
The study enrolled adult patients (≥18 years) with newly diagnosed histologically confirmed grade IV glioblastoma following complete or partial resection. [2] Key inclusion and exclusion criteria are detailed below:
Table 2: Key Patient Selection Criteria
| Category | Inclusion Criteria | Exclusion Criteria |
|---|
| Disease Status | - Newly diagnosed WHO grade IV glioblastoma
The study investigated this compound in two distinct treatment settings with different combination partners:
Diagram 1: Overall Treatment Schema for NCT04324840. Patients proceed through consecutive treatment phases with specific combination regimens in each phase.
Pharmacokinetic (PK) sampling was performed at multiple timepoints during cycle 1 and subsequent cycles. [2] For the concomitant phase, this compound PK sampling occurred on day 1 of cycles 1 and 2, with intensive sampling (pre-dose and 1, 2, 4, 6, 8, and 24 hours post-dose) and sparse sampling (pre-dose on days 8, 15, and 22). [2] For the adjuvant phase, this compound PK sampling was performed on day 1 of cycles 1 and 2 with intensive sampling (pre-dose and 1, 2, 4, 6, 8, and 24 hours post-dose) and pre-dose on day 5. [2] TMZ concentrations were also assessed when administered with this compound. [2]
Pharmacodynamic (PD) assessments included evaluation of gene expression changes in peripheral blood mononuclear cells (PBMCs) using quantitative reverse transcription polymerase chain reaction (qRT-PCR) for target genes such as HEXIM1 and MYC. [2] PBMCs were collected at baseline, day 1 (pre-dose), day 2 (24 hours post-dose), and day 5 of cycle 1. [2]
The phase Ib dose-escalation enrolled 14 patients in the concomitant cohort and 18 patients in the adjuvant cohort. [5] [2] this compound in combination with TMZ or TMZ+RT was well tolerated, with most treatment-related adverse events (TRAEs) being mild or moderate in severity. [2] The most frequent grade 3/4 TRAE was thrombocytopenia, occurring in 7/14 (50%) patients in the concomitant cohort and 9/18 (50%) patients in the adjuvant cohort. [5] No unexpected toxicities were observed, and the safety profile was consistent with previous studies of this compound monotherapy. [2]
Table 3: Treatment-Related Adverse Events in Phase Ib (Part A)
| Adverse Event | Concomitant Cohort (N=14) | Adjuvant Cohort (N=18) |
|---|---|---|
| Thrombocytopenia (Grade 3/4) | 7 (50%) | 9 (50%) |
| Other Hematologic AEs | - Anemia
Based on the safety and tolerability data from the dose-escalation phase, the recommended phase II dose (RP2D) for this compound was established as 30 mg/day 4 days on/24 days off in both the concomitant and adjuvant settings. [5] [2]
At the time of data cutoff (February 20, 2022), the median duration of treatment was 34 weeks in the concomitant cohort and 33 weeks in the adjuvant cohort, indicating encouraging treatment duration. [5] Progression-free survival data were not yet mature. [5] Notably, at last follow-up:
The 6-month progression-free survival rates were 57.8% in the adjuvant setting and 69.2% in the concomitant setting. [2] These preliminary efficacy signals supported the initiation of the randomized phase II expansion component of the trial.
Plasma pharmacokinetics of this compound were consistent with previous monotherapy data, and concomitant administration with TMZ and RT did not significantly alter this compound exposure. [2] Similarly, TMZ pharmacokinetics were not affected by co-administration with this compound. [2]
Pharmacodynamic analyses demonstrated target engagement in peripheral blood mononuclear cells, with upregulation of HEXIM1 and downregulation of MYC mRNA expression following this compound administration. [2] These changes were consistent with previous observations and support the biological activity of this compound at the RP2D. [2]
Diagram 2: Molecular Mechanism of this compound in Glioblastoma. This compound inhibits BET proteins from binding to acetylated histones, modulating expression of key oncogenes and tumor suppressor genes involved in glioblastoma pathogenesis and treatment resistance.
The phase Ib results from NCT04324840 demonstrate that This compound combines safely with standard temozolomide-based chemoradiotherapy in newly diagnosed glioblastoma patients, with a manageable toxicity profile predominantly characterized by reversible hematological adverse events. [5] [2] The establishment of a RP2D of 30 mg using a 4 days on/24 days off schedule in both concomitant and adjuvant settings provides a foundation for further clinical development. [5] [2]
The encouraging treatment durations observed in the phase Ib component, with median treatment exceeding 8 months in both cohorts, along with the patient who maintained a complete response through 20 cycles, suggest potential clinical benefit worthy of further investigation in the randomized phase II expansion. [5] Importantly, the pharmacokinetic data confirm that this compound exposure is not significantly altered when combined with TMZ and radiotherapy, supporting the feasibility of this combination approach. [2]
The ongoing randomized phase II dose expansion will provide crucial comparative efficacy data against SOC alone, with primary endpoints of progression-free survival and overall survival. [5] This randomized trial design will enable robust assessment of whether the addition of this compound to SOC therapy provides meaningful clinical improvement for newly diagnosed glioblastoma patients.
Based on the preclinical evidence of BET inhibitor-mediated radiosensitization and synergism with TMZ, combined with the clinical safety profile established in the phase Ib study, the this compound combination regimen represents a promising therapeutic approach for addressing the critical unmet need in newly diagnosed glioblastoma. [2] Future correlative studies from this trial may also identify potential biomarkers for patient selection, potentially enhancing the therapeutic index of BET inhibition in neuro-oncology.
The CC-90010-GBM-001 study (NCT04047303) was a phase I, open-label, "window-of-opportunity" trial designed to assess the central nervous system (CNS) penetration, pharmacokinetics (PK), pharmacodynamics (PD), and safety of trotabresib in patients with recurrent high-grade gliomas [1] [2]. A core objective was to measure the concentration of this compound in brain tumor tissue following a short preoperative course [2] [3].
The table below summarizes the critical design elements and primary outcomes of this trial:
| Trial Aspect | Details |
|---|---|
| ClinicalTrials.gov Identifier | NCT04047303 [3] |
| Study Design | Phase I, open-label, "window-of-opportunity" [1] |
| Patient Population | 20 patients with recurrent/progressive WHO Grade II-IV diffuse astrocytoma, anaplastic astrocytoma, or glioblastoma scheduled for salvage resection [1] [3] |
| Preoperative Regimen | This compound 30 mg/day orally for 4 consecutive days prior to surgery [1] [2] |
| Maintenance Regimen | This compound 45 mg/day (4 days on/24 days off per 28-day cycle) after recovery from surgery [1] [2] |
| Primary Endpoints | Plasma PK; this compound concentration in resected brain tumor tissue [1] [2] |
| Key PK Finding | Mean brain tumor tissue-to-plasma ratio: 0.84 (estimated unbound partition coefficient, KPUU, 0.37) [1] [2] |
| Key PD Finding | Modulation of pharmacodynamic markers (target engagement) confirmed in both blood and resected brain tumor tissue [1] [2] |
| Common Grade 3/4 TRAE | Thrombocytopenia (5/16 patients during maintenance) [1] [2] |
| 6-Month PFS | 12% [1] [2] |
For researchers aiming to replicate or build upon these findings, the following details the core methodologies employed in the trial.
The following diagrams illustrate the mechanism of action of BET proteins and the logical workflow of the clinical trial, respectively.
Diagram 1: Mechanism of BET Inhibition by this compound. BET proteins like BRD4 bind to acetylated histones and recruit transcriptional machinery to drive the expression of oncogenes. This compound inhibits this interaction, suppressing oncogenic transcription [4] [5] [6].
Diagram 2: CC-90010-GBM-001 Trial Workflow. The study design incorporated a preoperative "window" to directly assess this compound's penetration and activity in tumor tissue, followed by a maintenance phase to evaluate longer-term safety and efficacy [1] [2] [3].
The data from NCT04047303 provided critical human validation that this compound, a BET inhibitor, achieves pharmacologically relevant concentrations in brain tumors and engages its targets [1] [2]. The favorable tissue-to-plasma ratio and manageable safety profile, with thrombocytopenia as the main hematological toxicity, supported the further investigation of this compound in gliomas [1] [2].
Based on these results, an ongoing phase Ib/II study (NCT04324840) is evaluating this compound in combination with standard-of-care therapy (temozolomide with or without radiotherapy) for patients with newly diagnosed glioblastoma [1] [2] [6]. Preliminary data from this study indicates that the combination is well-tolerated, with a recommended phase 2 dose of this compound established at 30 mg on a 4-days-on/24-days-off schedule in both concomitant and adjuvant settings [6].
Introduction Trotabresib (CC-90010, BMS-986378) is an oral, potent, reversible small-molecule inhibitor of Bromodomain and Extra-Terminal (BET) proteins, epigenetic regulators of gene expression involved in cancer cell proliferation and survival [1] [2]. Analysis of pharmacodynamic (PD) markers is crucial for demonstrating target engagement and biological activity in both preclinical models and clinical trials, particularly for assessing blood-brain-tumor barrier penetration in glioblastoma [1].
Key Pharmacodynamic Markers and Significance The table below summarizes the primary PD markers used to evaluate this compound's activity across studies.
| Marker Category | Specific Marker(s) | Biological Significance & Rationale | Observed Change with this compound | Tissue/Sample Type |
|---|---|---|---|---|
| Direct Target Engagement | c-MYC (MYC) | Key oncogenic transcription factor directly regulated by BET proteins [2]. | Downregulation [2]. | Tumor tissue, Blood (PBMCs) |
| HEXIM1 | Gene transcription is directly upregulated by BET protein inhibition [3]. | Upregulation [1]. | Blood (PBMCs) | |
| Cell Cycle Regulation | CDKN1A (p21) | Cyclin-dependent kinase inhibitor, induced in response to BET inhibition [2]. | Upregulation [2]. | Tumor tissue |
| Apoptosis Regulation | BCL2L1 | Anti-apoptotic protein, expression can be modulated by BET inhibitors [2]. | Downregulation [2]. | Tumor tissue |
| DNA Repair | MGMT (O6-methylguanine-DNA methyltransferase) | DNA repair enzyme; its downregulation may sensitize tumors to temozolomide [4]. | Downregulation (preclinical) [4]. | Tumor tissue |
| Immune Modulation | PD-L1 | Immune checkpoint protein; expression can be epigenetically regulated by BET proteins [2]. | Modulation observed [2]. | Tumor tissue |
| General Transcription | Global Histone Acetylation (e.g., H3K122) | BET proteins bind acetylated histones; inhibitor displacement can affect global transcription [3]. | Modulation observed [3]. | Tumor tissue |
1. Assessment of Target Engagement in Peripheral Blood Mononuclear Cells (PBMCs) This protocol provides a minimally invasive method for initial, rapid assessment of this compound activity [1].
2. Analysis of Pharmacodynamic Markers in Resected Tumor Tissue This protocol is for "window-of-opportunity" studies where patients receive this compound prior to surgery, allowing for direct analysis of drug effects in the tumor [1] [5].
3. Protocol for Combination Therapy Studies This outlines modifications for analyzing PD markers when this compound is combined with other agents like temozolomide (TMZ) and radiotherapy [4].
The following diagram illustrates the core mechanism of action of BET inhibitors like this compound and the downstream effects on key pharmacodynamic markers.
For "window-of-opportunity" trials, the process from patient treatment to biomarker analysis follows a tightly coordinated workflow, as shown below.
When conducting this compound PD marker analysis, keep these points in mind:
This compound (CC-90010, BMS-986378) is an oral, potent, reversible small-molecule inhibitor of bromodomain and extraterminal (BET) proteins that has emerged as a promising therapeutic agent for central nervous system malignancies, particularly high-grade gliomas. What distinguishes this compound from other BET inhibitors is its favorable physicochemical properties that enable blood-brain-tumor barrier penetration, a critical requirement for effective glioblastoma treatment. With a molecular weight of 383 Da and high lipophilicity, this compound possesses molecular characteristics consistent with effective CNS penetration, addressing a fundamental limitation of many otherwise promising neuro-oncologic agents. The unique window-of-opportunity study design used in this compound clinical development has provided unprecedented insights into its distribution in both contrast-enhancing and non-enhancing brain tumor regions, offering valuable methodological approaches for researchers investigating CNS-targeted therapeutics.
The BET protein family (BRD2, BRD3, BRD4, and BRDT) functions as epigenetic readers that regulate gene expression by binding to acetylated lysine residues on histones. In glioblastoma, BET proteins are frequently overexpressed and drive oncogenesis through regulation of key genes involved in proliferation, survival, and therapy resistance. Specifically, BRD4 is overexpressed in gliomas relative to healthy tissue and plays a pivotal role in maintaining glioblastoma stem cells and promoting tumor growth. This compound competitively inhibits the interaction between BET bromodomains and acetylated histones, leading to downregulation of oncogenic transcripts including MYC, which is often dysregulated in glioblastoma and contributes to its aggressive phenotype.
Table 1: this compound Tissue Distribution and Pharmacokinetic Parameters
| Parameter | Value | Measurement Context | Significance |
|---|---|---|---|
| Brain tumor tissue:plasma ratio | 0.84 | Recurrent high-grade glioma patients following 30 mg/day × 4 days pre-surgical dosing | Indicates substantial tumor penetration exceeding most systemic therapies for glioblastoma |
| Unbound partition coefficient (Kpuu) | 0.37 | Resected tumor tissue vs. time-matched plasma samples | Suggests effective penetration despite intact blood-brain barrier regions |
| Molecular weight | 383 Da | Preclinical characterization | Below 400 Da threshold favorable for BBB penetration |
| Lipophilicity | High | Preclinical characterization | Promotes passive diffusion across biological membranes |
| Dosing schedule (pre-surgical) | 30 mg/day days 1-4 | Window-of-opportunity study | Balances target engagement with platelet preservation for safe surgery |
| Dosing schedule (maintenance) | 45 mg/day 4 days on/24 days off | Phase I/II trials | Established RP2D based on safety and efficacy profile |
Table 2: Clinical Evidence of this compound CNS Penetration
| Evidence Type | Finding | Study Population | Clinical Implications |
|---|---|---|---|
| Tissue detection | Detectable in both contrast-enhancing and non-enhancing regions | Patients with recurrent high-grade gliomas undergoing salvage resection | Confirms penetration even in areas with potentially intact BBB |
| Pharmacodynamic modulation | Target engagement markers altered in resected tumor tissue | Paired analysis of pre- and post-treatment samples | Demonstrates functional biological activity at tumor site |
| 6-month PFS | 12% | Recurrent high-grade glioma monotherapy | Single-agent activity in treatment-refractory setting |
| Durable disease control | 2 patients with stable disease at cycles 25 and 30 | Long-term follow-up | Potential for sustained benefit in subset of patients |
| Combination therapy PFS | 6-month PFS 57.8% (adjuvant), 69.2% (concomitant) | Newly diagnosed GBM with TMZ ± RT | Enhanced activity in combination with standard therapies |
The unique clinical trial methodology known as a "window-of-opportunity" study provides the most direct evidence of this compound distribution to brain tumor tissue in humans. The CC-90010-GBM-001 trial (NCT04047303) employed this approach in patients with recurrent high-grade gliomas scheduled for salvage resection. The specific protocol encompasses:
Pre-surgical dosing regimen: Administration of this compound 30 mg/day for 4 consecutive days (days 1-4) prior to scheduled surgical resection. This dose was specifically selected to maintain platelet counts above 100,000/μL, minimizing surgical bleeding risk while maintaining target engagement.
Surgical timing: Planned resection occurs 6-24 hours after the fourth dose, capturing this compound concentrations during the elimination phase and providing information about drug persistence in tumor tissue.
Tissue collection: During resection, multiple samples are obtained including contrast-enhancing tumor, non-enhancing tumor regions, and when feasible, peritumoral brain tissue. Each sample is immediately processed to preserve drug integrity and prevent degradation.
Blood collection: Time-matched plasma samples are drawn immediately prior to surgery to establish concurrent systemic exposure levels, enabling calculation of tissue:plasma ratios.
Postoperative continuation: After recovery from surgery (≥4 weeks after first pre-operative dose), patients may initiate maintenance this compound at 45 mg/day on a 4 days on/24 days off schedule in 28-day cycles.
While specific analytical techniques are not explicitly detailed in the available literature, the measurement of this compound concentrations in brain tumor tissue likely employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology, the gold standard for quantitative small molecule analysis in biological matrices. A recommended protocol would include:
Tissue homogenization: Brain tumor samples are homogenized in appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) at a ratio of 1:4 (weight:volume) using mechanical homogenization under controlled temperature conditions.
Sample extraction: Protein precipitation using acetonitrile or methanol at a ratio of 1:3 (sample:precipitant) followed by centrifugation at 14,000 × g for 15 minutes. Supernatant is collected and evaporated under nitrogen stream, with reconstitution in mobile phase compatible with LC-MS/MS analysis.
Chromatographic separation: Reverse-phase chromatography using C18 column (2.1 × 50 mm, 1.8 μm) with gradient elution (mobile phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile) over 5-minute run time.
Mass spectrometric detection: Multiple reaction monitoring (MRM) in positive electrospray ionization mode, with specific transition ions optimized for this compound and internal standard (stable isotope-labeled this compound if available).
Quality controls: Preparation of calibration standards (1-1000 ng/mL) and quality control samples in blank tissue homogenate to ensure assay accuracy, precision, and linearity.
Complementary to concentration measurements, assessment of target engagement and pharmacodynamic effects provides critical functional validation of this compound activity in tumor tissue:
Gene expression analysis: RNA sequencing or quantitative RT-PCR of resected tumor tissue to evaluate downregulation of BET-dependent transcripts such as MYC, HEXIM1, and other genes within the BET regulome. Comparison to pre-treatment archival tissue when available enhances interpretation.
Immunohistochemical staining: Evaluation of protein expression changes in key pathway components, including MYC, BRD4, and cleavage markers in resected tissue sections.
Peripheral biomarker monitoring: Parallel assessment of BET-dependent gene expression in peripheral blood mononuclear cells (PBMCs) collected at baseline, during pre-surgical dosing, and postoperatively, providing a surrogate marker of target engagement that correlates with tissue effects.
Figure 1: Mechanism of Action of this compound as a BET Inhibitor. This compound binds to bromodomains of BET proteins, preventing their interaction with acetylated histones. This disrupts recruitment of transcription machinery to oncogenic promoters, leading to silencing of key drivers of glioblastoma proliferation and survival.
The comprehensive assessment of this compound tissue penetration requires an integrated approach spanning clinical administration through analytical measurement and functional validation. The workflow encompasses both clinical and laboratory components, with precise timing coordination essential for accurate interpretation of results. Key aspects include the preoperative dosing period that enables adequate tissue exposure, meticulous sample handling to preserve molecular integrity, and correlative analyses that bridge pharmacokinetic measurements with pharmacodynamic consequences.
Figure 2: Comprehensive Workflow for Assessing this compound Tissue Concentration and Target Engagement. This integrated protocol spans from patient selection through data integration, highlighting critical timing considerations and methodological approaches for quantifying drug distribution and biological activity in human brain tumor tissue.
The demonstration of blood-brain-tumor barrier penetration positions this compound as a promising combination partner with established glioblastoma therapies. Preclinical data provides mechanistic rationale for several strategic combinations:
Temozolomide potentiation: this compound downregulates O6-methylguanine-DNA methyltransferase (MGMT) expression in a dose-dependent manner, potentially reversing a key mechanism of temozolomide resistance in both MGMT-unmethylated and partially methylated tumors. This provides strong rationale for the combination investigated in the CC-90010-GBM-002 trial (NCT04324840), where this compound was administered with adjuvant temozolomide following radiotherapy.
Radiosensitization: BET inhibition has been shown to enhance radiation sensitivity in preclinical models through downregulation of DNA repair pathways and potentiation of radiation-induced cell death. In breast cancer brain metastasis models, the BET inhibitor iBET-762 combined with radiation significantly prolonged survival compared to radiation alone.
Immunomodulatory combinations: While not yet investigated clinically with this compound, preclinical studies with other BET inhibitors demonstrate modulation of the tumor immune microenvironment through effects on PD-L1 expression and cytokine production, suggesting potential for combinations with immune checkpoint inhibitors.
Based on accumulated phase I/II experience, several key design elements should be incorporated in future studies of this compound in CNS malignancies:
Dose selection: The recommended phase II dose of 30 mg 4 days on/24 days off provides an optimal balance of CNS exposure and tolerability, particularly when combining with myelosuppressive agents like temozolomide. The 45 mg dose remains appropriate for monotherapy in later-line settings.
Biomarker strategy: Incorporation of peripheral pharmacodynamic markers (e.g., BET-dependent gene expression in PBMCs) provides valuable assessment of target engagement between tissue-based assessments and may help identify biologically effective dosing.
Response assessment: Given the challenging evaluation of CNS malignancies, incorporation of both RANO criteria for glioblastoma and exploratory functional imaging may provide enhanced sensitivity for detecting treatment effects.
The methodological approaches developed for assessing this compound tissue concentrations represent significant advances in neuro-oncologic drug development. The window-of-opportunity study design provides a robust template for evaluating blood-brain barrier penetration of novel therapeutic agents, while the integrated pharmacokinetic-pharmacodynamic assessments offer a comprehensive framework for establishing proof-of-mechanism in the human target tissue. The demonstrated brain tumor tissue penetration of this compound, with a tissue:plasma ratio of 0.84 and evidence of target engagement in resected tumor tissue, distinguishes it from many previous CNS-targeted agents and supports its continued investigation in glioblastoma and other CNS malignancies. Researchers can adapt these validated protocols to advance the development of novel neuro-therapeutics, with particular attention to the critical timing considerations, sample handling requirements, and correlative analyses that strengthen the interpretation of tissue distribution data.
The following table summarizes the incidence and characteristics of thrombocytopenia observed in clinical trials of trotabresib.
| Trial / Patient Population | Dosing Schedule | Incidence of Any-Grade Thrombocytopenia | Incidence of Grade 3/4 Thrombocytopenia | Notes & Other Common Hematologic AEs |
|---|---|---|---|---|
| Phase I in Recurrent High-Grade Glioma [1] | 30 mg/day, 4 days pre-surgery | Not specified for pre-op phase | Not specified for pre-op phase | A 30 mg/day pre-op dose was used to maintain platelet count >100,000/µL for surgery [1]. |
| Phase I in Recurrent High-Grade Glioma (Maintenance) [1] | 45 mg/day, 4 days on/24 days off | Not specified | 5/16 patients (31%) | |
| Phase I in R/R DLBCL (Part B) [2] | 45 mg/day, 4 days on/24 days off | 23/23 patients (100%) | 18/23 patients (78%) | Also common: anemia (26% G3/4), neutropenia (26% G3/4). Toxicities were manageable, allowing for long-term treatment in some patients [2]. |
| Phase I in Advanced Solid Tumors (Part C) [2] | 45 mg/day, 4 days on/24 days off | 40/41 patients (98%) | 7/41 patients (17%) | |
| Alternate Schedule for Aggressive Tumors [2] | 30 mg/day, 3 days on/11 days off | Reported as comparable | Reported as comparable | This schedule delivers the same cumulative dose per cycle and may offer more constant exposure. It was explored as potentially more suitable for aggressive tumors [2]. |
For researchers designing protocols and managing subjects on this compound trials, the following guidance is synthesized from the clinical data.
Thrombocytopenia Management Workflow
For researchers aiming to investigate the mechanisms or management of this compound-induced thrombocytopenia in preclinical or clinical settings, the following provides a methodological framework.
Objective: To characterize the severity, time course, and mechanisms of this compound-induced thrombocytopenia.
This compound Thrombocytopenia Study Workflow
The table below summarizes key quantitative findings from clinical studies investigating Trotabresib in brain and other cancers.
| Parameter / Finding | Value / Result | Context / Significance |
|---|---|---|
| Brain Tumor Tissue:Plasma Ratio | Mean: 0.84 [1] | Indicates significant penetration into brain tumor tissue relative to blood [1]. |
| Unbound Partition Coefficient (KPUU) | Estimated: 0.37 [1] | Suggests effective penetration of the active, unbound drug fraction across the blood-brain-tumor barrier [1]. |
| Common Grade 3/4 Adverse Event | Thrombocytopenia (5/16 patients in maintenance) [1] | Manageable safety profile supporting further investigation in high-grade glioma [1]. |
| 6-Month Progression-Free Survival | 12% (in recurrent high-grade glioma) [1] | Preliminary antitumor activity signal [1]. |
| Recommended Phase 2 Dose (RP2D) | 45 mg/day, 4 days on/24 days off (28-day cycle) [1] [2] | Established dose and schedule for solid tumors and glioblastoma trials [1] [2]. |
| Alternative RP2D Schedule | 30 mg/day, 3 days on/11 days off (28-day cycle) [2] | Delivers same cumulative dose; potentially suitable for aggressive tumors [2]. |
The optimization of this compound's brain penetration is grounded in its molecular design and confirmed through specific clinical trial models.
The workflow for this critical clinical proof-of-concept study is illustrated below.
Here are answers to common technical and research-oriented questions.
What is the primary evidence that this compound penetrates human brain tumors? The strongest evidence comes from the CC-90010-GBM-001 "window-of-opportunity" study. Researchers administered this compound to patients before scheduled surgery and directly measured drug levels in the resected tumor tissue. The mean tumor-to-plasma ratio of 0.84 provided quantitative, clinical proof of effective penetration [1].
Why might a drug with good brain penetration in preclinical models fail in human trials? A key reason is the difference between the intact blood-brain barrier in healthy brain tissue and the heterogeneous blood-brain-tumor barrier (BBTB) in actual patients. While some parts of the tumor have a leaky BBTB, other infiltrative regions have a more intact barrier, potentially limiting drug access. The "window-of-opportunity" trial design is critical to overcome this translational hurdle by verifying penetration in the human disease context [1] [4] [3].
How can I assess target engagement of a BET inhibitor like this compound in a clinical trial? Target engagement can be evaluated through pharmacodynamic (PD) biomarkers in both blood and tumor tissue. In the CC-90010-GBM-001 study, modulation of PD markers was observed in both compartments, confirming that the drug not only reaches the tumor but also biologically engages its intended targets [1].
What are the ongoing clinical trials combining this compound with standard glioblastoma therapy? Research is actively exploring combinations. The NCT04324840 trial is investigating this compound in combination with temozolomide and radiotherapy for patients with newly diagnosed glioblastoma, building on the monotherapy penetration and safety data [1].
The following diagram summarizes the scientific rationale behind this compound's brain penetration and its connection to the clinical trial strategy.
For researchers designing experiments, here is a generalized protocol outline based on the successful clinical study.
The tables below summarize the safety and dosing data from key clinical trials.
Table 1: Safety & Tolerability in Newly Diagnosed Glioblastoma (with TMZ ± Radiotherapy) [1] [2] This data is from a phase Ib dose-escalation study (NCT04324840). This compound was evaluated in two settings: adjuvant (after primary therapy) with TMZ, and concomitant (simultaneous) with TMZ and radiotherapy (RT).
| Setting | Recommended Phase II Dose (RP2D) | Most Common Treatment-Related Adverse Events (TRAEs) | Management & Tolerability |
|---|
| Adjuvant (with TMZ) (N=18) | 30 mg, 4 days on/24 days off | Thrombocytopenia, fatigue, nausea [1] | Well tolerated; most TRAEs were mild to moderate (Grade 1-2) [1] [2]. | | Concomitant (with TMZ + RT) (N=14) | 30 mg, 4 days on/24 days off | Thrombocytopenia, fatigue, nausea [1] | Well tolerated; safety profile consistent with the adjuvant setting [1] [2]. |
Table 2: Safety & Tolerability of Monotherapy in Advanced Cancers [3] This data is from a phase I study (CC-90010-ST-001; NCT03220347) in heavily pretreated patients with advanced solid tumors or relapsed/refractory Diffuse Large B-cell Lymphoma (R/R DLBCL).
| Patient Population | RP2D & Schedules | Most Common Grade 3/4 TRAEs | Management & Tolerability |
|---|
| Solid Tumors (Part C, N=41) | 45 mg/day, 4 days on/24 days off | Thrombocytopenia (17%) [3] | Toxicities were generally manageable with dose modifications, allowing for long-term treatment in some cases [3]. | | R/R DLBCL (Part B, N=23) | 45 mg/day, 4 days on/24 days off or 30 mg/day, 3 days on/11 days off | Thrombocytopenia (78%), anemia (26%), neutropenia (26%) [3] | Hematological toxicities were more frequent and severe in patients with R/R DLBCL [3]. |
The following diagram illustrates the molecular mechanism of this compound and its synergistic effect with Temozolomide (TMZ).
Diagram: this compound Mechanism and Synergy with Temozolomide. this compound inhibits BET proteins like BRD4, which normally bind to acetylated histones to drive the transcription of key oncogenes like MYC and the DNA repair protein MGMT. By blocking this process, this compound downregulates MGMT. Since MGMT repairs the DNA damage caused by TMZ, its downregulation enhances the efficacy of TMZ chemotherapy [1].
For researchers designing in vivo experiments, the following workflow from a preclinical TNBC study provides a model for testing triple-combination therapies [4].
Experimental Workflow: Evaluating BETi Combination Therapy in a Murine Model
Q1: What is the recommended dosing schedule for this compound in combination with temozolomide for glioblastoma?
Q2: Hematological toxicity, especially thrombocytopenia, is a major concern. How can it be managed?
Q3: Is there preclinical evidence supporting the combination of this compound with immunotherapies?
Q4: What is the evidence that this compound penetrates the blood-brain barrier (BBB)?
The table below summarizes the key quantitative data on thrombocytopenia from clinical trials, which forms the basis for monitoring and management guidelines [1] [2] [3].
| Trial Population | Dose Regimen | Incidence of Grade 3/4 Thrombocytopenia | Recommended Management Actions |
|---|---|---|---|
| Recurrent High-Grade Glioma (Pre-op) [1] | 30 mg/day, 4 days pre-surgery | No delays/cancellations of surgery reported | Pre-operative dose of 30 mg chosen to maintain platelets >100,000/μL for surgery [1]. |
| Recurrent High-Grade Glioma (Maintenance) [1] | 45 mg/day (4 days on/24 off) | 5 out of 16 patients (31%) | Monitor counts; dose interruption/reduction likely required. |
| Relapsed/Refractory DLBCL [2] [3] | 45 mg/day (4 days on/24 off) | 18 out of 23 patients (78%) | Requires intensive monitoring and is a common reason for dose modification. |
| Advanced Solid Tumors [2] [3] | 45 mg/day (4 days on/24 off) | 7 out of 41 patients (17%) | Monitor counts for dose management. |
For a patient scheduled for surgery while on this compound, follow this clinical workflow for platelet management:
Implement this detailed monitoring plan for patients on this compound, particularly around surgery.
| Treatment Phase | Monitoring Frequency | Action for Thrombocytopenia |
|---|---|---|
| Pre-Surgery | Baseline, then daily during 4-day pre-op dosing | If platelets <100 x 10³/µL, hold dose and postpone surgery. Consult guidelines for transfusion needs [4]. |
| Maintenance Therapy | Weekly for first 2 cycles, then at start of each cycle or as clinically indicated | Grade 3 (25-50 x 10³/µL): Interrupt dose until recovery to ≤ Grade 1 (≤75 x 10³/µL), then resume at same or reduced dose. Grade 4 (<25 x 10³/µL): Interrupt dose until recovery to ≤ Grade 1, then resume at a reduced dose or discontinue [2] [3]. |
The table below summarizes key tolerability data from clinical trials in high-grade glioma (HGG) patients.
| Trial Context | Patient Population | Recommended Phase 2 Dose (RP2D) | Most Frequent Grade 3/4 Treatment-Related Adverse Events (TRAEs) | Management & Notes |
|---|---|---|---|---|
| Recurrent HGG (Monotherapy) [1] [2] | Recurrent HGG scheduled for salvage resection (N=20) | 45 mg/day, 4 days on/24 days off (maintenance) | • Thrombocytopenia: 5/16 patients (31%) in maintenance | Pre-operative dose of 30 mg/day used to maintain platelet count >100,000/μL for surgery [2]. |
| Newly Diagnosed Glioblastoma (Combination Therapy) [3] | Newly diagnosed GBM (ndGBM) with TMZ and RT (N=32 across cohorts) | 30 mg/day, 4 days on/24 days off | • Most TRAEs were mild to moderate in severity. | Combination with adjuvant TMZ or concomitant TMZ+RT was well-tolerated; no new safety signals were identified [3]. |
| Advanced Solid Tumors & DLBCL (Monotherapy) [4] [5] | Heavily pre-treated advanced solid tumors and R/R DLBCL (N=133) | 45 mg/day (4d on/24d off) or 30 mg/day (3d on/11d off) | • Thrombocytopenia: 78% (in R/R DLBCL cohort) • Anemia: 26% • Neutropenia: 26% | Toxicities were generally manageable, allowing some patients to remain on treatment for ≥2 years [4] [5]. |
Q1: What is the evidence for this compound's penetration of the blood-brain-tumor barrier? A Phase I "window-of-opportunity" study provided direct evidence. In patients with recurrent HGG who received this compound before surgery, the mean brain tumor tissue-to-plasma ratio was 0.84, with an estimated unbound partition coefficient (Kp,uu) of 0.37. This data confirms notable penetration into brain tumor tissue and supports its investigation in CNS malignancies [1] [2].
Q2: How should I manage thrombocytopenia in a study protocol? The clinical trials suggest a proactive, dose-adaptive approach:
Q3: Has this compound shown any pharmacodynamic (PD) evidence of target engagement? Yes. In the "window-of-opportunity" study, modulation of pharmacodynamic markers consistent with BET inhibition was observed in both blood samples and resected brain tumor tissue from HGG patients. This confirms that the drug not only reaches the tumor but also engages its intended epigenetic targets [2].
Q4: What is the current developmental status of this compound in glioma? Following the positive Phase I results, this compound is being further investigated in combination with standard therapy for newly diagnosed glioblastoma. A Phase Ib/II clinical trial (NCT04324840) is ongoing, studying this compound in combination with adjuvant temozolomide and concomitant temozolomide plus radiotherapy [1] [2] [3].
The diagram below summarizes the key clinical trial workflow and logic for establishing the this compound dose, which can inform your preclinical-to-clinical translation strategy.
The diagram below illustrates the established clinical dosing protocol for high-grade glioma patients, integrating both monotherapy and combination regimens.
The table below summarizes the safety data from key clinical trials investigating this compound.
| Trial Phase / Context | Patient Population | Treatment Regimen | Most Common Grade 3/4 TRAEs (Incidence) | Other Notable Safety Findings |
|---|---|---|---|---|
| Phase I (Window-of-Opportunity) [1] [2] | Recurrent high-grade gliomas (N=20) | Pre-op: 30 mg/day (4 days); Maintenance: 45 mg/day (4 days on/24 off) | • Thrombocytopenia: 5/16 patients (31.3%) in maintenance [1] | Well-tolerated; no surgery delays/cancellations [1] [2] |
| Phase Ib (Combination Therapy) [3] | Newly diagnosed glioblastoma (ndGBM) | Adjuvant: + Temozolomide; Concomitant: + Temozolomide & Radiotherapy | • Thrombocytopenia: Most common G3/4 TRAE [3] | Combination with TMZ±RT was "safe and well tolerated" [3] |
| Phase I (Multiple Cancers) [4] | Advanced solid tumors & DLBCL (N=135) | 45 mg/day (4 days on/24 off) or 30 mg/day (3 days on/11 off) | • Thrombocytopenia: 78% (DLBCL), 17% (solid tumors) [4] • Anemia: 26% (DLBCL) [4] • Neutropenia: 26% (DLBCL) [4] | TRAEs were "generally manageable"; some patients remained on treatment for ≥2 years [4] |
The safety data in the table above was generated within specific clinical trial frameworks. Here is a summary of the core methodologies used in these studies:
To help visualize the drug's biological rationale and its application in the clinical trial, the following diagrams outline the mechanism of action and a typical treatment workflow.
Figure 1: this compound is a Bromodomain and Extraterminal (BET) inhibitor. It blocks BET proteins like BRD4 from binding to acetylated histones, a key step in the recruitment of transcription machinery and the activation of oncogenes like MYC, which are implicated in cancer cell proliferation and survival [1] [4] [5].
Figure 2: This diagram illustrates the "window-of-opportunity" trial design used to evaluate this compound. A short course of pre-surgical treatment allows for direct measurement of drug concentration and pharmacodynamic effects in the tumor tissue post-resection. Eligible patients then proceed to long-term maintenance therapy [1] [2].
Q1: What is the most critical hematological parameter to monitor during this compound maintenance treatment?
Q2: Is the safety profile of this compound different when combined with standard glioblastoma therapy?
Q3: Are there any long-term safety data for this compound?
Clinical trials have identified recommended Phase II doses (RP2D) and schedules for trotabresib, balancing efficacy with manageable toxicity.
Table 1: Recommended Dosing Schedules for this compound
| Patient Population | Recommended Phase II Dose & Schedule | Rationale & Context |
|---|---|---|
| Newly Diagnosed Glioblastoma (ndGBM) | 30 mg, 4 days on/24 days off [1] | Used in combination with radiotherapy (RT) and temozolomide (TMZ); established as the RP2D in this combination setting [1]. |
| Advanced Solid Tumors | 45 mg, 4 days on/24 days off [2] [3] | Primary RP2D for monotherapy in advanced solid tumors, based on favorable tolerability and pharmacokinetics [2] [3]. |
| Advanced Solid Tumors (Alternative Schedule) | 30 mg, 3 days on/11 days off [2] [3] | Alternate RP2D delivering the same cumulative monthly dose; offers a different schedule for potentially improved tolerability [2] [3]. |
The following diagram illustrates the core logic and key considerations for dose optimization based on current clinical evidence:
The most common treatment-related adverse events (TRAEs) associated with this compound are hematological. These toxicities are generally manageable with dose modifications, allowing some patients to remain on treatment for extended periods [2] [3].
Table 2: Safety Profile and Management of Common Adverse Events
| Adverse Event | Frequency & Severity | Management Strategies & Notes |
|---|---|---|
| Thrombocytopenia | Very common; most frequent Grade 3/4 event [2] [3]. | Requires close monitoring. Dose interruptions or modifications are employed for management [2]. |
| Anemia | Common; Grade 3/4 events reported [2] [3]. | Supportive care and dose management are key strategies. |
| Neutropenia | Common; Grade 3/4 events reported [2] [3]. | Monitoring for fever and infection is essential. |
| Fatigue & Decreased Appetite | Common, typically low-grade [2]. | Generally manageable with supportive care. |
| Other Events | Injection-site reactions (for SC formulations), gastrointestinal effects [2] [4]. | Often specific to formulation and typically mild. |
For researchers designing experiments around this compound's therapeutic window, the following points are critical:
Q1: What is the primary dose-limiting toxicity for this compound, and how is it managed? A1: The primary dose-limiting toxicities are hematological, particularly thrombocytopenia, anemia, and neutropenia [2] [3]. Management involves close patient monitoring, regular blood tests, and implementing protocol-defined dose modifications (interruptions or reductions) to manage severe cases [2].
Q2: Why are there two different recommended schedules (4 days on/24 days off vs. 3 days on/11 days off) for solid tumors? A2: Both schedules deliver the same cumulative dose over a 28-day cycle (180 mg) [2] [3]. The 3 days on/11 days off schedule was investigated as an alternative that may provide more constant drug exposure and target engagement, which could be more suitable for aggressive tumors, while maintaining a comparable tolerability profile [2].
Q3: Is the dosing different when this compound is used in combination with other therapies? A3: Yes. While the monotherapy RP2D for solid tumors is 45 mg, the RP2D established for use in combination with temozolomide and radiotherapy in newly diagnosed glioblastoma is 30 mg, both in the concomitant and adjuvant settings [1]. This highlights the need for dose optimization specifically for combination regimens.
The table below summarizes the core findings from clinical trials on the combination of trotabresib with standard temozolomide (TMZ) regimens [1] [2].
| Aspect | Findings in Clinical Trials |
|---|---|
| Recommended Phase 2 Dose (RP2D) | This compound 30 mg/day, 4 days on/24 days off schedule, in both adjuvant (with TMZ) and concomitant (with TMZ + Radiotherapy) settings [1] [2]. |
| Safety & Tolerability | Generally well-tolerated. Most frequent Grade 3/4 Treatment-Related Adverse Event (TRAE) was thrombocytopenia (7/14 pts in concomitant; 9/18 pts in adjuvant cohort). Most other TRAEs were mild or moderate [1] [2]. |
| Pharmacokinetics (PK) | This compound PK when combined with TMZ (with or without radiotherapy) was consistent with historical data for this compound monotherapy. TMZ and radiotherapy did not notably impact this compound's PK profile [1]. |
| Preliminary Efficacy | Encouraging treatment durations. At data cutoff, one patient in the adjuvant cohort achieved a complete response (ongoing at cycle 20). 6-month progression-free survival rates were 57.8% (adjuvant) and 69.2% (concomitant) [1] [2]. |
| Key Rationale for Combination | Preclinical data shows this compound downregulates MGMT expression, a key enzyme responsible for TMZ resistance, and demonstrates antitumor activity in glioblastoma models regardless of MGMT promoter status [1]. |
For scientists designing experiments, the following details on methodology and mechanistic rationale are critical.
The molecular rationale for combining these drugs is illustrated in the following pathway diagram:
Q1: Does this compound have any known drug-drug interactions with common supportive care medications used with temozolomide? A1: The available clinical studies did not report specific drug-drug interactions between this compound and supportive care drugs. However, a general database lists 279 drugs with known interactions with temozolomide, including many common medications, with 55 classified as major interactions [3]. It is crucial to screen all concomitant medications for potential interactions with the temozolomide component of the regimen.
Q2: What is the evidence that this compound penetrates the blood-brain barrier (BBB) to reach the tumor? A2: A separate "window-of-opportunity" phase I study (CC-90010-GBM-001) provided direct evidence. In patients with recurrent high-grade glioma who received this compound before salvage surgery, the drug was detected in resected tumor tissue. The mean brain tumor tissue-to-plasma ratio was 0.84, confirming notable penetration of the blood-brain-tumor barrier [4].
Q3: What are the most critical adverse events to monitor in preclinical and clinical studies of this combination? A3: Based on trial data [1] [2] and the known profile of temozolomide [5]:
Q4: What is the proposed mechanism by which this compound overcomes temozolomide resistance? A4: Resistance to temozolomide is often mediated by the DNA repair protein MGMT [1]. Preclinical data indicates that this compound downregulates MGMT expression in a dose-dependent manner [1]. Furthermore, as a BET inhibitor, it downregulates key oncogenes like MYC, which may exert additional antiproliferative effects independent of MGMT status [1].
| Feature | This compound (CC-90010) | OTX015 (Birabresib, MK-8628) |
|---|---|---|
| Brain Penetration (Human Data) | Confirmed. Mean brain tumor tissue:plasma ratio of 0.84; estimated unbound partition coefficient (Kp,uu) of 0.37 [1] [2]. | Not confirmed. Clinical trial in rGBM terminated due to limited efficacy, suggesting poor brain penetration or activity [3]. |
| Key Clinical Evidence | Phase I "window-of-opportunity" study (NCT04047303) directly measured drug concentrations in resected tumor tissue [1] [2]. | Phase I study in solid tumors showed limited activity; GBM-specific trial (NCT02296476) was terminated early [3]. |
| Pharmacodynamic Target Engagement | Demonstrated. Modulation of pharmacodynamic markers observed in both blood and resected brain tumor tissue [1]. | No direct evidence from brain tumor studies available. |
| Clinical Trial Status in GBM | Active. Investigation ongoing in newly diagnosed GBM in combination with TMZ and radiotherapy (NCT04324840) [1]. | Discontinued. Development for GBM halted [3]. |
| Molecular Profile | Oral, potent, reversible BET inhibitor; molecular weight of 383 Da and high lipophilicity [1]. | Potent BRD2/3/4 inhibitor; structurally similar to JQ1 [3]. |
The conclusive data on this compound's brain penetration comes from a dedicated Phase I study (CC-90010-GBM-001, NCT04047303) designed as a "window-of-opportunity" trial [1] [2].
Bromodomain and extraterminal (BET) proteins like BRD4 are epigenetic "readers" that regulate oncogene expression. BET inhibitors block this function, showing promise in disrupting glioblastoma pathways.
The diagram illustrates the core mechanism: BET inhibitors compete for the acetyl-lysine binding pocket on BET proteins, disrupting their recruitment to chromatin and subsequent activation of oncogenes that drive tumor growth and stemness [1] [3].
The available data indicates that this compound is currently the more promising candidate for neuro-oncology drug development.
The following table summarizes key data from clinical trials investigating trotabresib, primarily as a monotherapy in advanced cancers, including high-grade glioma (HGG) and glioblastoma (GBM).
| Trial Metric | Trial Population | Data / Outcome | Trial Context |
|---|---|---|---|
| Brain Tumor Penetration | Recurrent HGG (Phase I, NCT04047303) [1] | Mean tumor tissue:plasma ratio: 0.84 (KPUU: 0.37) | "Window-of-opportunity" trial; confirms BBB penetration and target engagement [1]. |
| 6-Month Progression-Free Survival (PFS) | Recurrent HGG (Phase I, NCT04047303) [1] | 12% | Single-arm study in recurrent setting [1]. |
| Overall Survival (OS) | Recurrent HGG (Phase I, NCT04047303) [1] | Median OS: Not Reached (2 pts had stable disease at cycles 25 & 30) | Limited data from a small cohort; indicates potential for long-term benefit in a subset [1]. |
| Objective Response Rate (ORR) | Advanced Solid Tumors (Phase I, NCT03220347) [2] | 0.0% (95% CI, 0.0–8.6) | Dose-expansion cohort; this compound showed limited tumor shrinkage [2]. |
| Clinical Benefit Rate (CBR) | Advanced Solid Tumors (Phase I, NCT03220347) [2] | 31.7% (95% CI, 18.1–48.1) | CBR = CR + PR + SD ≥4 months; indicates disease stabilization [2]. |
| Most Frequent Gr 3/4 TRAE | Recurrent HGG & Advanced Solid Tumors [1] [2] | Thrombocytopenia | Manageable safety profile; allowed some patients to remain on treatment for ≥2 years [1] [2]. |
For your reference, here are the methodologies from the key trials that generated the above data.
CC-90010-GBM-001 (NCT04047303): A "Window-of-Opportunity" Phase I Study [1]
CC-90010-ST-001 (NCT03220347): A Phase I Dose-Escalation and Expansion Study [2]
This compound is an oral, potent, and reversible inhibitor of Bromodomain and Extraterminal (BET) proteins, which are epigenetic readers that regulate the expression of genes involved in cancer cell proliferation and survival [1] [2]. The following diagram illustrates its mechanism and the context of its clinical evaluation in GBM.
The data indicates that this compound successfully addresses a critical challenge in neuro-oncology: penetrating the blood-brain-tumor barrier [1]. Its ability to demonstrate target engagement in the tumor tissue is a significant positive signal.
However, as a monotherapy, its efficacy in terms of tumor shrinkage is limited, which is a common observation for targeted agents in GBM [2]. The clinical benefit appears to be disease stabilization in a subset of patients, some of whom experienced prolonged treatment. This profile suggests its primary therapeutic value may lie in combination regimens. This hypothesis is being tested in an ongoing clinical trial combining this compound with temozolomide and radiotherapy in newly diagnosed glioblastoma (NCT04324840) [1].
| Cancer Type | Trial Phase & Design | PFS Metric | Result | Key Findings & Context |
|---|---|---|---|---|
| Recurrent High-Grade Glioma [1] [2] | Phase I "Window-of-Opportunity" (N=20) | 6-month PFS Rate | 12% | Demonstrated notable brain tumor tissue penetration (tissue:plasma ratio: 0.84). Two patients had prolonged stable disease (cycles 25 and 30) [1]. |
| Advanced Solid Tumors [3] | Phase I Dose-Expansion (N=41) | Objective Response Rate (ORR) | 0.0% | Despite a 0% ORR, the Clinical Benefit Rate (SD ≥4 months) was 31.7%. Some patients had very prolonged stable disease, with one remaining on treatment for 4.0 years[ citation:4]. |
| Relapsed/Refractory DLBCL [3] | Phase I Dose-Expansion (N=23) | Objective Response Rate (ORR) | 13.0% | This data comes from heavily pretreated patients. The study established the recommended Phase II dose (RP2D) for further investigation [3]. |
The data in the table was generated through the following clinical trial methodologies:
For Recurrent High-Grade Glioma (NCT04047303) [1] [2]:
For Solid Tumors and DLBCL (NCT03220347) [3]:
This compound is a Bromodomain and Extra-Terminal (BET) inhibitor. It exerts its anti-tumor effects primarily by disrupting the transcription of key oncogenes like MYC [4] [3]. The diagram below illustrates this core mechanism of action.
The search results indicate that the dependency of cancers on the MYC pathway can vary. While this compound can downregulate MYC and cause cell cycle arrest in many models, the induction of cell death may be more pronounced in tumors with higher intrinsic MYC dependency [4]. This variability may explain the range of clinical efficacy observed across different cancer types.
The available data shows that this compound has promising biological activity, particularly its ability to penetrate the brain tumor barrier. However, its efficacy as a single agent appears to be most pronounced in achieving durable stable disease rather than high objective response rates.
The following tables summarize key efficacy and safety data from trotabresib clinical trials and historical controls for glioblastoma.
Table 1: Efficacy Outcomes in Newly Diagnosed Glioblastoma (ndGBM)
| Study / Agent | Phase | Patient Population | Key Efficacy Outcomes | Reference |
|---|
| This compound + TMZ ± RT (CC-90010-GBM-002) | Ib | ndGBM (n=32 across cohorts) | - 6-month PFS rate: 57.8% (adjuvant), 69.2% (concomitant)
Table 2: Efficacy, Safety, and Pharmacokinetics in Recurrent High-Grade Glioma
| Parameter | This compound Monotherapy (CC-90010-GBM-001) | Findings |
|---|---|---|
| Brain Penetration | Measured in resected tumor tissue after pre-surgical dosing | Mean tumor tissue:plasma ratio = 0.84, indicating significant penetration of the blood-brain-tumor barrier [4]. |
| Preliminary Efficacy | Patients with recurrent disease | 6-month PFS rate: 12%; two patients remained on treatment with stable disease for over 2 years [4]. |
| Common TRAEs | Thrombocytopenia | Most frequent grade 3/4 TRAE; generally manageable [4]. |
To ensure clarity and reproducibility for a scientific audience, here are the methodologies from the key clinical trials cited.
1. Phase Ib/II Study (CC-90010-GBM-002) in ndGBM [1]
2. "Window-of-Opportunity" Study (CC-90010-GBM-001) in Recurrent Glioma [4]
The diagram below illustrates this compound's mechanism of action and its evaluation in clinical trials for glioblastoma.
The table below summarizes a comparison of trotabresib with other BET inhibitors for which recent clinical data is available.
| Drug Name | Highest Reported Phase | Reported Efficacy (ORR) in Specific Cancers | Key Safety Profile | Development Status for Monotherapy |
|---|
| This compound (CC-90010) [1] [2] [3] | Phase II (in GBM) [4] | R/R DLBCL: 13.0% (Part B, n=23) [2] Advanced Solid Tumors: 0% ORR, 31.7% CBR (Part C, n=41) [2] Glioblastoma: Clinical activity observed in early trials [1] [3] | Most common severe TRAEs: thrombocytopenia, anemia, neutropenia [2]. Generally manageable, allowing long-term treatment [2]. | Active, in combination therapy for GBM [3]. | | BI 894999 [5] | Phase Ib | R/R DLBCL: 5.6% (n=18) [5] NUT Carcinoma: 7.1% (n=42) [5] mCRPC: 2.7% (n=37) [5] | Most frequent DLT: grade 4 thrombocytopenia [5]. Profile consistent with class [5]. | Further development not planned due to minimal efficacy [5]. | | TQB3617 [6] | Phase I | R/R Lymphomas: 31% (n=39), including HL, T-cell, and B-cell lymphomas [6] | Most common grade 3-4 TRAE: thrombocytopenia (36%) [6]. | Promising; phase II trial warranted [6]. |
For researchers, the key experimental details from the clinical trials cited above are summarized below.
The following diagram illustrates the general mechanism of action of BET inhibitors and the common workflow for their clinical evaluation.
| Therapy Name | Therapy Class / Mechanism | Reported Treatment Duration (from clinical trials) | Key Efficacy Metrics (ORR, CR) |
|---|
| This compound [1] | Oral BET inhibitor | RP2D Schedules: • 45 mg/day, 4 days on/24 days off • 30 mg/day, 3 days on/11 days off Observed Duration: Some patients remained on treatment for ≥2 years; two for ≥3 years. | ORR: 13.0% (95% CI, 2.8–33.6) in R/R DLBCL | | Tafasitamab + Lenalidomide [2] | Fc-enhanced anti-CD19 mAb + Immunomodulatory drug | Not explicitly stated. Median duration of response (DOR) was 43.9 months. | ORR: 57.5% CR: 40.0% | | Loncastuximab Tesirine [2] | Anti-CD19 Antibody-Drug Conjugate (ADC) | Not explicitly stated. Median DOR was 10.3 months (13.4 months for patients with CR). | ORR: 48.3% CR: 35.0% | | CAR T-Cell Therapy [2] | Autologous Cellular Therapy | Not explicitly stated for compared modalities. | ORR: ~46% (for patients treated with Lonca after CAR-T) |
The data for this compound comes from the CC-90010-ST-001 (NCT03220347) trial, an open-label phase I study [1].
This compound is a Bromodomain and Extra-Terminal (BET) protein inhibitor. The following diagram illustrates its mechanism of action and the context of its clinical application.